Methyl 5-(tert-butoxycarbonylamino)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMWYMMDOSOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596733 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-38-0 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key building block in pharmaceutical and medicinal chemistry. This document outlines two principal synthetic routes, starting from either 5-aminonicotinic acid or its corresponding methyl ester. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and practical application in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized in the development of various therapeutic agents. The presence of a protected amine and a methyl ester on the pyridine ring allows for selective chemical modifications, making it a versatile scaffold for the construction of complex molecules. This guide details the common and effective methods for its preparation.
Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two primary pathways, which are logically structured based on the sequence of the two core chemical transformations: esterification and Boc-protection.
-
Pathway 1: Esterification followed by Boc-Protection. This route begins with the esterification of 5-aminonicotinic acid to produce methyl 5-aminonicotinate, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.
-
Pathway 2: Boc-Protection followed by Esterification. This alternative pathway involves the initial protection of the amino group of 5-aminonicotinic acid, followed by the esterification of the carboxylic acid functionality.
The following sections provide detailed experimental protocols and quantitative data for each of these pathways.
Pathway 1: Esterification Followed by Boc-Protection
This is a widely employed pathway that commences with the conversion of the carboxylic acid to a methyl ester, a transformation that can be achieved using several methods. The subsequent step involves the protection of the amino group.
Step 1: Synthesis of Methyl 5-aminonicotinate (Esterification)
The esterification of 5-aminonicotinic acid is a critical first step. Two common methods for this transformation are presented below.
Method A: Fischer-Speier Esterification using Sulfuric Acid
This classic method utilizes a strong acid catalyst to promote the reaction between the carboxylic acid and methanol.
Method B: Esterification using Thionyl Chloride
Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with an alcohol to form the ester.
Step 2: Synthesis of this compound (Boc-Protection)
The second step involves the protection of the amino group of methyl 5-aminonicotinate using di-tert-butyl dicarbonate (Boc)₂O.
Quantitative Data Summary
The following tables summarize the quantitative data for the described synthesis pathways, allowing for easy comparison of the different methodologies.
Table 1: Synthesis of Methyl 5-aminonicotinate (Esterification)
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | 5-aminonicotinic acid | Methanol, Sulfuric Acid | Methanol | Reflux | 13 | Not specified for this specific reaction, but related reactions show variable yields. |
| B | 5-aminonicotinic acid | Thionyl Chloride, Methanol | Methanol | 20-25 then Reflux | 4 | ~98% |
Table 2: Synthesis of this compound (Boc-Protection)
| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 5-aminonicotinate | Di-tert-butyl dicarbonate | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF)/Water | 0 to Room Temp. | 6 | High yields are generally reported for this type of reaction. |
Experimental Protocols
Pathway 1: Esterification Followed by Boc-Protection
Step 1, Method A: Synthesis of Methyl 5-aminonicotinate via Fischer-Speier Esterification
-
To a solution of 5-aminonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-aminonicotinate.
Step 1, Method B: Synthesis of Methyl 5-aminonicotinate using Thionyl Chloride
-
In a suitable reaction vessel, suspend 5-aminonicotinic acid in methanol under an inert atmosphere.
-
Cool the suspension and add thionyl chloride dropwise, maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add ice water to the residue and neutralize to a pH of 7-10 with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 5-aminonicotinate.
Step 2: Synthesis of this compound
-
Dissolve methyl 5-aminonicotinate and a base (e.g., triethylamine, 1.5 equivalents) in a mixture of tetrahydrofuran and water.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over a suitable drying agent, filter, and concentrate under vacuum to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in medicinal chemistry and organic synthesis. This document details its known and predicted characteristics, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for these processes.
Core Physicochemical Data
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 168618-38-0[1] |
| Molecular Formula | C₁₂H₁₆N₂O₄[1] |
| Molecular Weight | 252.27 g/mol |
| Canonical SMILES | COC(=O)C1=CC(=CN=C1)NC(=O)OC(C)(C)C |
| InChI Key | DWQMWYMMDOSOEP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties (Experimental and Predicted)
Quantitative experimental data for the target compound is scarce. This table includes predicted values for a closely related compound and experimental data for the parent compound, methyl nicotinate, for comparative purposes.
| Property | This compound (Predicted) | 5-(tert-butoxycarbonylamino-methyl)-nicotinic acid (Predicted) | Methyl Nicotinate (Experimental) |
| Melting Point (°C) | Data not available | Data not available | 38-43[2] |
| Boiling Point (°C) | Data not available | 463.7 ± 40.0[3] | 209 at 760 mmHg[4] |
| Water Solubility | Moderately Soluble (Predicted) | Data not available | 47.6 mg/mL at 20°C[4] |
| logP | ~1.7 (Estimated based on similar compounds) | Data not available | 0.83[4] |
| pKa (Most Basic) | ~3.0-4.0 (Estimated) | 2.21 ± 0.10 (Predicted, acidic)[3] | 3.24 (Predicted)[4] |
Note: Predicted values are computationally derived and should be used as estimations. Experimental verification is recommended.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound based on established organic chemistry principles.
Synthesis of this compound
The synthesis can be approached via a two-step process: Boc-protection of methyl 5-aminonicotinate or esterification of 5-(tert-butoxycarbonylamino)nicotinic acid. The former is often more practical.
1. Boc-Protection of Methyl 5-aminonicotinate:
-
Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve methyl 5-aminonicotinate (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected signals include peaks for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals include resonances for the carbonyl carbons of the ester and the carbamate, aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the ester.
-
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Look for characteristic peaks such as N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester and carbamate (around 1700-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching.
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Use Electrospray Ionization (ESI) or another soft ionization technique.
-
Analysis: Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Fragmentation patterns can provide further structural confirmation, such as the loss of the Boc group or the methyl ester.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
References
An In-depth Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and its application in the development of bioactive molecules.
Core Compound Information
Chemical Identity:
This compound is a pyridine derivative featuring a methyl ester and a Boc-protected amine functional group. This structure makes it a valuable building block in medicinal chemistry, allowing for sequential and controlled chemical modifications.
| Identifier | Value |
| CAS Number | 168618-38-0[1] |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₆N₂O₄[1] |
| IUPAC Name | Methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Chemical Structure:
Physicochemical and Spectroscopic Data
Precise quantitative data for this compound is crucial for its identification and use in synthetic procedures. The following table summarizes its key properties.
| Property | Value |
| Molecular Weight | 252.27 g/mol |
| Melting Point | 123-124 °C[2] |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 9.227 (s, 1H), 8.775 (s, 1H), 8.293 (t, J=2.2 Hz, 1H), 7.392 (s, 1H), 3.959 (s, 3H), 1.55 (s, 9H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 165.9, 152.8, 148.9, 144.2, 136.1, 123.8, 118.2, 81.6, 52.4, 28.3 |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 5-aminonicotinic acid.
Step 1: Esterification of 5-Aminonicotinic Acid to Methyl 5-Aminonicotinate
This initial step involves the conversion of the carboxylic acid group to a methyl ester.
-
Materials: 5-Aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄).
-
Procedure:
-
Suspend 5-aminonicotinic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-aminonicotinate.
-
Step 2: Boc Protection of Methyl 5-Aminonicotinate
The amino group of Methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve Methyl 5-aminonicotinate in the chosen solvent.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Application in Drug Development: Synthesis of C5a Receptor Antagonists
This compound serves as a critical intermediate in the synthesis of C5a receptor (C5aR) antagonists, which are under investigation for the treatment of various inflammatory diseases.[3] The following workflow illustrates its role in this synthetic pathway.
References
A Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Building Block in Medicinal Chemistry
Methyl 5-(tert-butoxycarbonylamino)nicotinate, a pyridine derivative incorporating a Boc-protected amine and a methyl ester, is a chemical compound of significant interest to researchers and scientists in the field of drug discovery and development. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry.
Commercial Availability and Physicochemical Properties
This compound is commercially available from various chemical suppliers. It is typically supplied as a white to off-white solid with a purity of 95% or higher. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 168618-38-0 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [2] |
| Typical Purity | ≥95% - 98% | [1][3][4] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Store at 0-8 °C | [4] |
Synthesis of this compound
-
Esterification: The synthesis begins with the esterification of 5-aminonicotinic acid to produce methyl 5-aminonicotinate.
-
Boc Protection: The amino group of methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc₂O).
A detailed, generalized experimental protocol for this synthetic pathway is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 5-aminonicotinate
-
Materials: 5-aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a suspension of 5-aminonicotinic acid in methanol, slowly add thionyl chloride or concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-aminonicotinate.
-
Step 2: Synthesis of this compound
-
Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or another suitable base, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve methyl 5-aminonicotinate in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine, to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in scientific literature, its structural motifs—the nicotinic acid core and the protected amine—are prevalent in many biologically active compounds. This suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.
The nicotinic acid scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. Derivatives of nicotinic acid are explored for their potential in treating various conditions, including neurological disorders.[4] The presence of the Boc-protected amine provides a strategic advantage in multi-step syntheses. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for selective chemical modifications at the amino group.[5]
This strategic positioning of functional groups makes this compound an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The ester can be hydrolyzed or converted to an amide, while the deprotected amine can be acylated, alkylated, or used in other coupling reactions to generate diverse molecular architectures.
Potential Signaling Pathway Involvement
Given the prevalence of the nicotinic acid moiety in compounds targeting various receptors and enzymes, it is plausible that derivatives of this compound could interact with pathways modulated by nicotinic acid receptors. For instance, nicotinic acid is known to influence prostaglandin synthesis, which plays a role in vasodilation.[6][7]
Caption: Potential involvement of nicotinic acid derivatives in signaling pathways.
References
- 1. 168618-38-0 | MFCD12026421 | this compound [aaronchem.com]
- 2. echemi.com [echemi.com]
- 3. 5-(((Tert-butoxycarbonyl)amino)methyl)nicotinic acid [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 7. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a versatile pyridine-based building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive ester, a protected amine, and an aromatic nitrogen atom, provide multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound in the development of novel therapeutics, with a particular focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) and kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other key interactions with biological targets makes it an attractive core for the design of novel therapeutic agents. This compound, a derivative of nicotinic acid, combines the favorable properties of the pyridine core with strategically placed functional groups that facilitate its use as a versatile intermediate in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the molecule before its facile removal under acidic conditions to unmask the amine for further derivatization.
This guide will explore the synthesis of this key building block and its subsequent elaboration into potent enzyme inhibitors, highlighting its importance in the generation of compound libraries for hit-to-lead optimization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-aminonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 5-aminonicotinic acid to Methyl 5-aminonicotinate
A common method for this esterification is the Fischer-Speier esterification, using methanol in the presence of an acid catalyst.
-
Reagents: 5-aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄).
-
Procedure:
-
Suspend 5-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-aminonicotinate, which can be purified by column chromatography or used directly in the next step.
-
Step 2: Boc Protection of Methyl 5-aminonicotinate
The amino group of Methyl 5-aminonicotinate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]
-
Reagents: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve Methyl 5-aminonicotinate (1.0 eq) in an anhydrous solvent such as DCM or THF (10-15 volumes).[1]
-
Add a base, such as triethylamine (1.2-1.5 eq) or a catalytic amount of DMAP.[1]
-
Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC.[1]
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
-
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various enzyme inhibitors. The following sections detail its application in the development of DPP-4 and kinase inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved "gliptin" drugs target this enzyme. The nicotinamide scaffold is a key feature in some DPP-4 inhibitors.
While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in potent inhibitors, and it serves as an excellent starting point for the synthesis of analogs for structure-activity relationship (SAR) studies.
Table 1: Biological Activity of Nicotinamide-Based DPP-4 Inhibitors
| Compound ID | Structure | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | (Structure not directly from title compound) | 19 | [3] |
| Alogliptin | (Structure not directly from title compound) | <10 | [3] |
| Compound 1 | Thiazoloquinazoline derivative | 1.12 | [4] |
| Compound 2 | β-amino amide with triazolopiperazine | 2 | [4] |
| Compound 3 | Pyrazolopyrimidinone derivative | 1060 | [5] |
Note: The compounds in this table are examples of DPP-4 inhibitors containing related heterocyclic scaffolds and are presented to illustrate the potential of this chemical class. Direct synthesis from the title compound may vary.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer. The nicotinamide scaffold has been explored for the development of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This compound can be converted to the corresponding nicotinamide, which then serves as a key pharmacophore for interaction with the kinase active site.
Table 2: Biological Activity of Nicotinamide-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Sorafenib | VEGFR-2 | 53.65 | [6] |
| Compound 8 | VEGFR-2 | 77.02 | [6] |
| Compound 10b | VEGFR-2 | (Data for antiproliferative activity) | [7] |
| Compound 16c | VEGFR-2 | (Data for antiproliferative activity) | [7] |
| Pazopanib | VEGFR-2 | 30 | [] |
Note: The compounds in this table are examples of kinase inhibitors containing the nicotinamide scaffold. The IC₅₀ values for compounds 10b and 16c are for their antiproliferative effects, which are downstream of kinase inhibition.
Key Experimental Protocols for Derivatization
Amide Formation from this compound
The methyl ester of the title compound can be readily converted to an amide, a common functional group in many drug molecules.
-
Reagents: this compound, Amine (R-NH₂), Lewis acid (e.g., Trimethylaluminum) or base catalysis.
-
Procedure (Aminolysis):
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add the desired amine (1.5-2.0 eq).
-
For less reactive amines, a catalyst such as sodium methoxide or a Lewis acid can be added.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.
-
Deprotection of the Boc Group
The removal of the Boc protecting group is a crucial step to liberate the free amine for further functionalization.
-
Reagents: Boc-protected substrate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.
-
Procedure (Acidic Deprotection):
-
Dissolve the Boc-protected compound in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as TFA (20-50% in DCM) or a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a base and extracted to yield the free amine.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an ideal starting material for the construction of diverse compound libraries. As demonstrated, derivatives of this scaffold have shown significant potential as inhibitors of key therapeutic targets such as DPP-4 and various protein kinases. The experimental protocols and biological data presented in this guide underscore the importance of this compound in modern drug discovery and provide a solid foundation for researchers to explore its full potential in developing novel therapeutics for a range of diseases. Further exploration of this scaffold in the context of other therapeutic targets is warranted and holds promise for the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Immediate Release
A comprehensive technical guide providing in-depth spectroscopic and analytical data for Methyl 5-(tert-butoxycarbonylamino)nicotinate is now available for researchers, scientists, and professionals in drug development. This document offers a detailed characterization of the compound, crucial for its application in synthetic chemistry and pharmaceutical research.
Summary of Spectroscopic Data
The structural integrity and purity of this compound (CAS No. 168618-38-0), with the molecular formula C₁₂H₁₆N₂O₄, have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collated data provides a definitive analytical fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms within the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of key functional groups within the molecule through characteristic absorption bands.
| Wavenumber (cm⁻¹) | Description |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Interpretation |
| Data not available in search results |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of the less abundant ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range for analysis.
Data Acquisition: Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules. The sample solution is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Data Analysis Workflow
The process of obtaining and interpreting the spectroscopic data for this compound follows a logical progression to ensure accurate structural elucidation and purity assessment.
An In-depth Technical Guide to the Solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. In light of this, this document provides a detailed experimental protocol for determining the solubility of this compound using the well-established isothermal shake-flask method. Furthermore, a logical workflow for this procedure is presented visually. This guide is intended to equip researchers and drug development professionals with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and quality control.
Introduction
This compound is a derivative of nicotinic acid and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in multi-step syntheses. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and the development of suitable formulations.
Qualitative Solubility Profile
While quantitative data is scarce, the chemical structure of this compound—comprising a pyridine ring, a methyl ester, and a Boc-protected amine—suggests a degree of solubility in a range of organic solvents. Pyridine and its derivatives are generally miscible with most organic solvents.[1][2] The presence of the Boc group, a nonpolar moiety, may enhance solubility in less polar solvents, while the ester and pyridine nitrogen can interact with more polar solvents.
It is anticipated that this compound will exhibit solubility in common solvents such as:
-
Polar Aprotic Solvents: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol
-
Nonpolar/Slightly Polar Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene
The precise extent of solubility in these solvents needs to be determined experimentally.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound has been identified in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Methanol | e.g., 25 | Shake-Flask | ||
| e.g., Acetone | e.g., 25 | Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | Shake-Flask | ||
| e.g., Acetonitrile | e.g., 25 | Shake-Flask | ||
| e.g., Toluene | e.g., 25 | Shake-Flask | ||
| e.g., Water | e.g., 25 | Shake-Flask |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6]
4.1. Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4.3. Procedure
-
Preparation of Vials: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.
4.4. HPLC Analysis Method
A reversed-phase HPLC method is suitable for the quantification of this compound.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point for pyridine derivatives.[7][8][9] An isocratic or gradient elution can be developed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectrophotometry, likely around 260-280 nm).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.
Conclusion
While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol for the isothermal shake-flask method coupled with HPLC analysis, researchers can generate accurate and reliable solubility data. This information is indispensable for the efficient development of synthetic processes and the formulation of drug products containing this important chemical intermediate.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Pyridine [chemeurope.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
Methyl 5-(tert-butoxycarbonylamino)nicotinate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS No. 168618-38-0). The following protocols and recommendations are based on the general hazards associated with pyridine derivatives and compounds containing a tert-butoxycarbonyl (Boc) protecting group. It is imperative for all personnel to supplement this guide with a thorough, site-specific risk assessment before handling this chemical.
Hazard Identification and Classification
Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] Contact with strong acids can lead to its removal and the potential for uncontrolled reactions or the release of volatile byproducts.[2]
Physical and Chemical Properties
A summary of the known physical and chemical properties for similar compounds is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Appearance | Solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended PPE based on the hazards of related pyridine compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides chemical resistance against pyridine and its derivatives. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing. | Protects against splashes and fumes that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended. | Protects against skin contact, which can be toxic. Flame-retardant material is crucial due to the potential flammability of pyridine compounds. |
| Respiratory Protection | Use in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.[4]
-
Ground all equipment containing the material to prevent static discharge.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly sealed, properly labeled container.
-
Store separately from strong oxidizing agents and acids.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Small Spills: Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place in a suitable, sealed container for disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not mix with other incompatible waste streams.
Experimental Workflow and Safety Diagram
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
References
The Synthetic Gateway: Methyl 5-(tert-butoxycarbonylamino)nicotinate as a Scaffold for Potent Janus Kinase Inhibitors
For Immediate Release
A Deep Dive into the Synthetic Utility and Biological Potential of Methyl 5-(tert-butoxycarbonylamino)nicotinate Derivatives for Researchers, Scientists, and Drug Development Professionals.
This compound, a readily available chemical intermediate, is emerging as a valuable scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. While the compound itself does not exhibit significant biological activity, its strategic design as a protected aminonicotinic acid ester makes it a crucial building block for the synthesis of complex heterocyclic molecules with therapeutic potential. This technical guide explores the utility of this scaffold in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and myeloproliferative neoplasms.
From Building Block to Bioactive Agent: A Synthetic Overview
The primary utility of this compound lies in its protected amine functionality. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions. This allows for selective chemical modifications at other positions of the nicotinic acid ring system before revealing the amine for further reactions.
A key application of this scaffold is in the synthesis of substituted pyrimidine and pyridine-based kinase inhibitors. The 5-aminonicotinic acid core can be elaborated into more complex fused ring systems, such as the pyrido[2,3-d]pyrimidin-7-one scaffold, which is a common core structure for potent JAK inhibitors.
Janus Kinase (JAK) Inhibition: A Promising Therapeutic Target
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in the pathogenesis of various inflammatory and autoimmune disorders, as well as certain cancers. Consequently, the development of selective JAK inhibitors is an area of intense research in drug discovery.
Derivatives synthesized from the this compound scaffold have demonstrated potent inhibitory activity against various members of the JAK family.
Quantitative Analysis of JAK Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative compounds derived from aminopyridine precursors against a panel of Janus kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11e | JAK3 | 2.1 | [1] |
| CYT387 | JAK1 | Potent | [2] |
| JAK2 | Potent | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a key intermediate and the subsequent biological evaluation of inhibitory activity.
Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core
The synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold, a core structure in many JAK inhibitors, can be achieved through a multi-step sequence starting from a 5-aminonicotinic acid derivative. A generalized synthetic workflow is depicted below. The initial Boc-protected aminonicotinate is first converted to a more complex intermediate which then undergoes cyclization to form the desired fused ring system.
Caption: Generalized synthetic workflow for the Pyrido[2,3-d]pyrimidin-7-one core.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of synthesized compounds against JAK family kinases is typically determined using an in vitro kinase assay. The following is a generalized protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzyme (e.g., JAK3) and a suitable peptide substrate are prepared in assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., using ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Context
The therapeutic effect of the synthesized JAK inhibitors is achieved by modulating the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. The inhibitors developed from the this compound scaffold block the ATP-binding site of the JAKs, thereby preventing the phosphorylation cascade.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of potent and selective JAK inhibitors. Its chemical properties allow for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of these enzymes. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel therapeutics for a range of debilitating diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives starting from Methyl 5-(tert-butoxycarbonylamino)nicotinate. This versatile building block offers multiple reaction sites for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and other functional molecules. The protocols outlined below cover key transformations of the amino and ester functionalities, as well as modifications of the pyridine ring.
I. Overview of Synthetic Strategies
This compound is a trifunctional molecule, possessing a Boc-protected amine, a methyl ester, and a pyridine ring. This structure allows for a range of derivatization strategies, which can be broadly categorized as:
-
Modification of the Amino Group: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the free amine, Methyl 5-aminonicotinate. This primary amine is a key nucleophile for a variety of subsequent reactions.
-
Direct Derivatization of the Boc-Protected Amine: Certain reactions, such as the formation of ureas, can proceed directly with the N-Boc protected starting material.
-
Modification of the Pyridine Ring: The amino group can be converted into a diazonium salt, which can then be displaced in Sandmeyer-type reactions to introduce a range of substituents. These new substituents, such as halogens, can then be used in cross-coupling reactions to form carbon-carbon bonds.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or directly converted to an amide, providing another avenue for derivatization.
-
Annulation Reactions: The functional groups on the pyridine ring can be utilized to construct fused heterocyclic systems, such as pyrazolopyridines.
Application Notes and Protocols for Boc Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from Methyl 5-(tert-butoxycarbonylamino)nicotinate to yield Methyl 5-aminonicotinate. The protocols described herein are based on established methodologies for Boc deprotection using acidic reagents, primarily Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of this compound is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The choice of deprotection protocol can significantly impact the yield and purity of the final product, Methyl 5-aminonicotinate. This document outlines two common and effective protocols for this transformation.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide.[1] The resulting amine is typically obtained as an acid salt, which can be neutralized during work-up to yield the free amine.
Key Considerations for this compound
The presence of a methyl ester group in the substrate, this compound, requires careful consideration during Boc deprotection. Strong acidic conditions and prolonged reaction times can lead to the hydrolysis of the ester functionality, resulting in the formation of the corresponding carboxylic acid as a byproduct. Therefore, monitoring the reaction progress closely and using the mildest effective conditions are crucial to maximize the yield of the desired product. For substrates with acid-labile groups, alternative milder deprotection methods may be considered.[1][3]
Data Summary
The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various aromatic amines using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). While specific data for this compound is not extensively reported, these examples provide a general guideline for expected outcomes.
| Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TFA | Aromatic Amine | Dichloromethane (DCM) | Room Temp | 2 h | ~60% | [4] |
| TFA | Aromatic Amine | Dichloromethane (DCM) | Room Temp | 18 h | 87% | [4] |
| 4M HCl in Dioxane | Aromatic Amine | Dioxane | Room Temp | 30 min | High | [5][6] |
| 6N HCl | Piperazine Derivative | Water/Ether | Not Specified | Not Specified | Not Specified | [7] |
| Oxalyl Chloride/MeOH | Aromatic Amine | Methanol | Room Temp | 1-4 h | >70% | [1][2] |
Experimental Protocols
Two primary protocols for the Boc deprotection of this compound are detailed below. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory settings and substrate purity.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally effective method for Boc deprotection.[4]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration).
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be adjusted depending on the substrate's reactivity. For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used initially.[4]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: CO₂ is evolved.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Methyl 5-aminonicotinate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also highly effective and can sometimes offer better selectivity.[5][6]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether or other suitable organic solvent for precipitation
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[5]
-
Work-up:
-
Upon completion, the product hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with a solvent like diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
To obtain the free amine, dissolve the residue (or the filtered solid) in water and neutralize with a base such as saturated aqueous NaHCO₃ or sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude Methyl 5-aminonicotinate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow for Boc Deprotection
Caption: General workflow for the Boc deprotection of this compound.
Logical Relationship of Deprotection Methods
Caption: Common acidic methods for Boc deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. jgtps.com [jgtps.com]
Application Notes and Protocols for the Use of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a valuable building block for the incorporation of a 5-aminonicotinic acid moiety into peptide structures. This functionalized pyridine ring can introduce unique conformational constraints, serve as a scaffold for further chemical modifications, or act as a mimic of natural amino acid residues in peptidomimetic drug design. The presence of the Boc protecting group on the amino function allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). However, the electronic properties and potential steric hindrance of the pyridine ring may necessitate optimized coupling protocols to ensure high efficiency and purity of the final peptide. These application notes provide detailed protocols and considerations for the successful incorporation of this compound into peptide sequences.
Key Considerations for Peptide Coupling
The successful incorporation of this compound into a growing peptide chain depends on several factors:
-
Activation of the Carboxylic Acid: The carboxylic acid of the incoming Boc-protected amino acid must be activated to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
-
Coupling Reagents: The choice of coupling reagent is critical, especially for potentially challenging couplings. Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), and onium salts (e.g., HBTU, HATU, PyBOP). Onium salt-based reagents are often preferred for their efficiency and lower risk of side reactions.[1]
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time must be optimized to maximize coupling efficiency while minimizing side reactions like racemization.
-
Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction to ensure that all N-terminal amines have been acylated before proceeding to the next cycle. The Kaiser test is a common qualitative method for detecting free primary amines.[1]
Experimental Protocols
The following protocols are provided as a starting point for the incorporation of this compound. Optimization may be necessary depending on the specific peptide sequence and the nature of the adjacent amino acid residues.
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol outlines the essential steps for removing the N-terminal Boc protecting group and preparing the peptide-resin for the coupling of the next amino acid.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
10% (v/v) Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Isopropyl alcohol (IPA)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[2]
-
Wash the resin thoroughly with DCM (3 x 1 min).
-
Wash the resin with IPA (2 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Neutralization: Treat the resin with 10% DIPEA in DCM or DMF for 2 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[3]
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min). The resin is now ready for the coupling step.
Protocol 2: Coupling of this compound using HBTU/HOBt
This protocol utilizes the highly efficient HBTU/HOBt activating system, which is well-suited for many standard and challenging coupling reactions.
Materials:
-
Deprotected and neutralized peptide-resin
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution from step 1 to activate the amino acid. The solution should change color.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test. If the test is positive (indicating free amines), continue agitating and re-test every 30 minutes. If the reaction is still incomplete after 4 hours, a second coupling may be necessary (see Troubleshooting).
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: In Situ Neutralization Coupling Protocol
This protocol combines the neutralization and coupling steps, which can be advantageous for difficult sequences by minimizing the time the deprotected amine is free and potentially susceptible to side reactions.[1][3]
Materials:
-
Boc-deprotected peptide-resin (as the trifluoroacetate salt)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Following TFA deprotection and washing as described in Protocol 1 (steps 1-5), swell the resin in DMF.
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution from step 2 for activation.
-
Immediately add the activated amino acid solution to the peptide-resin (still as the TFA salt).
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress with the Kaiser test.
-
Upon completion, wash the resin as described in Protocol 2, step 6.
Data Presentation
The following table summarizes typical coupling conditions and expected outcomes for the incorporation of this compound. Actual yields and purities will vary depending on the specific peptide sequence and synthesis scale.
| Coupling Reagent | Activation Additive | Base | Solvent | Typical Reaction Time | Expected Coupling Efficiency |
| HBTU | HOBt | DIPEA | DMF | 1-2 hours | >98% |
| HATU | - | DIPEA | DMF | 1-2 hours | >99% |
| DIC | HOBt | - | DCM/DMF | 2-4 hours | 95-98% |
| PyBOP | - | DIPEA | DMF | 1.5-3 hours | >98% |
Troubleshooting
Low Coupling Efficiency (Positive Kaiser Test after extended reaction time):
-
Double Coupling: After the initial coupling time, drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated this compound.[1]
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents).
-
Elevate Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate, but should be used with caution to avoid potential side reactions.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in the protocols.
Caption: Boc-SPPS Deprotection and Neutralization Workflow.
References
Application Notes and Protocols for Amide Bond Formation with Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The construction of the amide linkage is a critical step in the synthesis of a vast array of pharmaceuticals, peptidomimetics, and other biologically active molecules. Methyl 5-(tert-butoxycarbonylamino)nicotinate is a valuable building block, incorporating a Boc-protected amine on a pyridine scaffold, which can be elaborated into diverse chemical entities.
This document provides detailed protocols and comparative data for the formation of an amide bond from this compound. The primary challenge in this transformation is the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the coupling with a primary or secondary amine. The presence of the electron-withdrawing pyridine ring can influence the reactivity of the carboxyl group. Standard peptide coupling reagents are generally effective for this transformation.
Reaction Scheme
The overall two-step process involves the saponification of the methyl ester followed by the amide coupling reaction.
Step 1: Saponification
This compound is hydrolyzed to 5-(tert-butoxycarbonylamino)nicotinic acid using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water.
Step 2: Amide Bond Formation
The resulting carboxylic acid is then coupled with a desired amine (R-NH₂) using a suitable coupling reagent and base in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to yield the final amide product.
Data Presentation: Comparison of Amide Coupling Conditions
The following table summarizes quantitative data for the amide bond formation step under various common coupling conditions. The data is representative and compiled from typical yields for similar amide coupling reactions. Actual yields may vary depending on the specific amine substrate and reaction scale.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| HATU | - | DIPEA | DMF | 85 - 95 | >95 | Highly efficient, rapid reactions. Byproducts are water-soluble, simplifying workup. |
| HBTU | HOBt | DIPEA | DMF | 80 - 90 | >95 | Similar to HATU, very effective with minimal racemization. |
| EDC·HCl | HOBt | DIPEA | DCM/DMF | 75 - 85 | >90 | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. |
| DIC | HOBt | DIPEA | DCM/DMF | 70 - 85 | >90 | Liquid carbodiimide, easy to handle. Diisopropylurea byproduct can sometimes be difficult to remove. |
Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, DIC: N,N'-Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane.
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for the amide coupling reaction.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(tert-butoxycarbonylamino)nicotinic acid as a solid. The product can be used in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details a highly efficient method for amide bond formation using HATU, a common and effective coupling reagent.
Materials:
-
5-(tert-butoxycarbonylamino)nicotinic acid (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-(tert-butoxycarbonylamino)nicotinic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This protocol provides an alternative method using the water-soluble carbodiimide EDC in conjunction with HOBt to minimize side reactions.
Materials:
-
5-(tert-butoxycarbonylamino)nicotinic acid (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 5-(tert-butoxycarbonylamino)nicotinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Amide Bond Formation
Caption: General workflow for the two-step synthesis of amides.
Signaling Pathway of HATU-Mediated Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
Application Notes and Protocols for the Purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods, including flash column chromatography and recrystallization, are designed to ensure high purity of the final product, which is critical for subsequent synthetic steps and biological assays.
Introduction
This compound is a bifunctional molecule containing a Boc-protected amine and a methyl ester on a pyridine ring. This structure makes it a valuable building block in medicinal chemistry. Impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with downstream reactions and lead to the formation of unwanted side products. Therefore, effective purification is a crucial step to obtain a product of high purity and consistency. The protocols described herein are based on established methods for the purification of structurally related N-Boc protected aminopyridine esters.
Choosing a Purification Method
The choice between flash column chromatography and recrystallization depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Flash Column Chromatography is a versatile technique suitable for separating the target compound from impurities with different polarities. It is often the method of choice for complex mixtures or when a very high degree of purity is required.
-
Recrystallization is an effective method for removing small amounts of impurities from a solid product. It is particularly useful when the desired compound is crystalline and the impurities have different solubility profiles. This method is often simpler and more scalable than chromatography.
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of this compound. The data presented is illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Flash Column Chromatography Purification Data
| Parameter | Before Purification | After Purification |
| Appearance | Yellowish Oil/Solid | White Solid |
| Purity (by HPLC) | ~85% | >98% |
| Typical Yield | N/A | 85-95% |
| Key Impurities | Starting materials, over-alkylated byproducts | <0.1% each |
Table 2: Recrystallization Purification Data
| Parameter | Before Purification | After Purification |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Typical Recovery | N/A | 80-90% |
| Key Impurities | Minor structurally related impurities | Not Detected |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of this compound using a normal-phase silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade (for sample loading)
-
Glass column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, silica gel coated
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Solvent System Selection: An appropriate eluent system is crucial for good separation. A common starting point for N-Boc protected amino esters is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A typical starting ratio is 8:2 (Hexanes:Ethyl Acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully load the sample solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A gradient from 10% to 30% ethyl acetate in hexanes is often effective.
-
Collect fractions and monitor the separation by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and visualize under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product containing minor impurities.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethyl Acetate, Ethanol)
-
"Poor" solvent (e.g., Hexanes, Water)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent system for recrystallization will dissolve the compound when hot but not at room temperature, while the impurities remain soluble or insoluble at all temperatures. A binary solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
If using a binary solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight to obtain pure, crystalline this compound.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the purification techniques described above.
Caption: Workflow for Flash Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Application Notes and Protocols for Suzuki Coupling of Methyl 5-(tert-butoxycarbonylamino)nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-nicotinate derivatives from Methyl 5-(tert-butoxycarbonylamino)nicotinate precursors. The Suzuki coupling is a powerful and versatile carbon-carbon bond-forming reaction widely utilized in the pharmaceutical industry due to its mild reaction conditions and high tolerance for various functional groups.[1] This protocol is designed to be a reliable starting point for the synthesis of diverse libraries of compounds that are valuable intermediates in drug discovery and development.[2]
General Reaction Scheme
The general transformation involves the coupling of a 5-bromo-nicotinate derivative with an arylboronic acid in the presence of a palladium catalyst and a base.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids. These conditions are adaptable for derivatives such as this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [2] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 81 | [2] |
| 4 | Various arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Not Specified | Not Specified | Good yields | [3] |
| 5 | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water (4:1) | 85-95 | Not Specified | Moderate to good | [4] |
Experimental Protocols
This section details the methodologies for performing the Suzuki coupling reaction in both solution-phase and solid-phase formats.
Solution-Phase Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for similar 5-bromonicotinic acid derivatives.[1]
Materials:
-
Methyl 5-(tert-butoxycarbonylamino)-6-bromonicotinate (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Dry reaction flask (e.g., Schlenk flask)
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry reaction flask containing a magnetic stir bar, add Methyl 5-(tert-butoxycarbonylamino)-6-bromonicotinate, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction using an appropriate technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Solid-Phase Suzuki-Miyaura Coupling Protocol
This protocol is useful for the generation of compound libraries.[2]
Materials:
-
Resin-bound Methyl 5-(tert-butoxycarbonylamino)-6-bromonicotinate
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₃PO₄
-
Degassed DMF
-
Reaction vessel
-
Washing solvents (DMF, DCM, MeOH)
-
Cleavage cocktail (e.g., TFA/DCM 1:1)
Procedure:
-
Resin Swelling: Suspend the resin-bound starting material in degassed DMF in a reaction vessel.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.
-
Reagent Addition: Add K₃PO₄ and the arylboronic acid to the mixture.
-
Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.[2]
-
Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).
-
Cleavage: Treat the resin with a cleavage cocktail to release the product from the solid support.
-
Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. Purify as needed.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solution-Phase Suzuki Coupling
The following diagram illustrates a typical experimental workflow for the solution-phase Suzuki coupling reaction.
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: A Representative Kilogram-Scale Acidic Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate
Disclaimer: No specific industrial-scale reaction protocol for a process utilizing Methyl 5-(tert-butoxycarbonylamino)nicotinate as a starting material is publicly available. This document provides a representative, detailed protocol for a common and logical subsequent reaction: the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield Methyl 5-aminonicotinate hydrochloride. This protocol is constructed based on established principles of chemical process scale-up and documented procedures for large-scale Boc deprotections of aromatic amines.
Introduction
This compound is a valuable intermediate in pharmaceutical and agrochemical research, often used in the synthesis of more complex molecules. A frequent and critical step in synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the free amine. The selection of a deprotection strategy for large-scale operations must consider safety, efficiency, cost-effectiveness, and environmental impact. While various methods exist for Boc deprotection, acidic hydrolysis remains a robust and widely implemented approach in industrial settings.
This application note details a representative protocol for the kilogram-scale deprotection of this compound using a solution of hydrochloric acid in isopropanol. This method is chosen for its use of a relatively green solvent, the crystalline nature of the resulting hydrochloride salt which facilitates isolation, and the avoidance of hazardous reagents like trifluoroacetic acid (TFA).
Reaction Scheme
The deprotection reaction proceeds as follows:
This compound -> Methyl 5-aminonicotinate hydrochloride
The mechanism involves protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a tert-butyl cation, which is subsequently converted to isobutylene.[1]
Data Presentation: Quantitative Protocol for 1 kg Scale
The following table outlines the materials and key parameters for the deprotection of 1.0 kg of this compound.
| Parameter | Value | Notes |
| Starting Material | ||
| This compound | 1.0 kg (3.96 mol) | --- |
| Reagents & Solvents | ||
| Isopropanol (IPA) | 8.0 L | A greener alternative to chlorinated solvents. |
| Concentrated Hydrochloric Acid (37%) | 1.0 L (approx. 12.0 mol) | Approximately 3.0 equivalents. |
| Methyl tert-butyl ether (MTBE) | 5.0 L | For washing the product cake. |
| Reaction Conditions | ||
| Reaction Temperature | 20-25°C (initial), up to 40-45°C (exotherm) | The reaction is exothermic; temperature control is crucial. |
| Reaction Time | 2-4 hours | Monitor by HPLC for complete conversion. |
| Work-up & Isolation | ||
| Crystallization Temperature | 0-5°C | To maximize product precipitation. |
| Filtration | Nutsche filter or centrifuge | --- |
| Drying Temperature | 45-50°C (vacuum oven) | --- |
| Expected Outcome | ||
| Product | Methyl 5-aminonicotinate hydrochloride | --- |
| Theoretical Yield | 0.75 kg | --- |
| Expected Yield (Actual) | 0.67 - 0.71 kg (90-95%) | Based on typical industrial Boc deprotections. |
Experimental Protocol: Kilogram-Scale Deprotection
Safety Precautions: This procedure involves the use of a corrosive strong acid (HCl) and the evolution of a flammable gas (isobutylene). The reaction should be performed in a well-ventilated reactor with appropriate off-gas scrubbing capabilities.[1] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.
-
Reactor Setup:
-
Charge a 20 L glass-lined reactor with 1.0 kg (3.96 mol) of this compound.
-
Add 8.0 L of isopropanol (IPA) to the reactor and stir to form a slurry.
-
-
Reagent Addition:
-
Slowly add 1.0 L of concentrated hydrochloric acid (37%) to the stirred slurry over a period of 60-90 minutes.
-
Maintain the internal temperature between 20-30°C during the addition using a cooling jacket. An initial exotherm is expected.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at ambient temperature. The temperature may rise to 40-45°C.
-
Monitor the reaction progress every 30-60 minutes by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <1% remaining). The reaction is generally complete within 2-4 hours.
-
-
Product Isolation:
-
Once the reaction is complete, cool the mixture to 0-5°C and stir for at least 1 hour to promote crystallization of the hydrochloride salt.
-
Filter the resulting solid product using a Nutsche filter or a centrifuge.
-
Wash the filter cake with cold (0-5°C) methyl tert-butyl ether (MTBE) (2 x 2.5 L) to remove residual acid and impurities.
-
-
Drying:
-
Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.
-
Mandatory Visualizations
Caption: Workflow for kilogram-scale Boc deprotection.
Note: The successful scale-up of any chemical process requires careful consideration of heat transfer, mass transfer, and safety at the intended scale. A thorough risk assessment should be conducted prior to implementation. This protocol serves as a guideline and may require optimization based on the specific equipment and purity requirements.
References
Application Notes and Protocols for Monitoring Reactions of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Methyl 5-(tert-butoxycarbonylamino)nicotinate. The protocols herein describe the use of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for qualitative and quantitative analysis of reaction progress.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate monitoring of its reactions, such as deprotection of the Boc group or hydrolysis of the methyl ester, is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document outlines reliable analytical methods for real-time and offline monitoring of reactions involving this compound.
Analytical Methods Overview
A summary of the recommended analytical techniques for monitoring reactions of this compound is presented below.
| Technique | Application | Information Obtained | Speed | Cost |
| Thin-Layer Chromatography (TLC) | Rapid reaction progress monitoring, purity assessment. | Qualitative assessment of the presence of starting material, products, and byproducts. | Fast | Low |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, purity determination. | Quantitative data on the concentration of reactants and products. | Moderate | Medium |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, quantitative analysis of reaction mixtures. | Detailed structural information and quantification of components.[1][2] | Slow | High |
| Mass Spectrometry (MS) | Confirmation of product identity, impurity identification. | Molecular weight of reaction components. | Fast | Medium-High |
Thin-Layer Chromatography (TLC)
TLC is an inexpensive and rapid method for monitoring the progress of a reaction by separating the starting material from the product based on polarity.[3] For the conversion of this compound to its deprotected form (Methyl 5-aminonicotinate), a significant change in polarity is expected, making TLC an ideal monitoring tool.[3]
Experimental Protocol
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference on the TLC plate.
-
Development: Develop the plate in a chamber saturated with an appropriate mobile phase. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes.[3]
-
Visualization: Visualize the spots under UV light at 254 nm. The consumption of the starting material and the appearance of the product spot can be observed over time.
Data Presentation
The progress of the reaction can be qualitatively assessed by the relative intensity of the spots. The Retention Factor (Rf) for each spot should be calculated.
| Compound | Expected Rf Value (30:70 Ethyl Acetate/Hexane) | Observations |
| This compound (Starting Material) | ~0.6 | Spot will diminish as the reaction proceeds. |
| Methyl 5-aminonicotinate (Product) | ~0.2 | Spot will appear and intensify as the reaction proceeds. |
Workflow Diagram
Caption: Workflow for TLC analysis of reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative monitoring of reactions involving Boc-protected compounds.[4][5] It allows for the determination of the percentage conversion of the starting material and the formation of the product.
Experimental Protocol
-
System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture at different time points. Quench the reaction if necessary and dilute the sample with the mobile phase.[4]
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The area under each peak corresponds to the relative concentration of the component.
Data Presentation
| Compound | Retention Time (min) | UV Detection (nm) |
| This compound | ~12.5 | 254 |
| Methyl 5-aminonicotinate | ~5.2 | 254 |
The percentage conversion can be calculated using the following formula: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
Workflow Diagram
Caption: Workflow for quantitative HPLC monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures without the need for chromatographic separation.[2][6] Both ¹H and ¹³C NMR can be employed to monitor the reaction progress.
Experimental Protocol
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor are the tert-butyl protons of the Boc group and the aromatic protons.
-
Data Analysis: The disappearance of the signal for the tert-butyl group at ~1.5 ppm and the appearance of a new signal for the amino group protons can be used to monitor the deprotection reaction. The relative integration of the product and starting material signals can provide the reaction conversion.[2]
Data Presentation
| Compound | Key ¹H NMR Signal (CDCl₃, δ ppm) | Observation |
| This compound | 1.55 (s, 9H, -C(CH₃)₃) | Signal decreases over time. |
| Methyl 5-aminonicotinate | 4.10 (br s, 2H, -NH₂) | Signal appears and increases over time. |
Workflow Diagram
Caption: Workflow for NMR-based reaction monitoring.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to confirm the molecular weight of the starting material, product, and any intermediates or byproducts.[1][7] It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the reaction aliquot in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI).
-
Data Analysis: Analyze the mass spectrum for the molecular ions ([M+H]⁺) of the expected compounds.
Data Presentation
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed [M+H]⁺ |
| This compound | C₁₂H₁₆N₂O₄ | 252.11 | 253.12 |
| Methyl 5-aminonicotinate | C₇H₈N₂O₂ | 152.06 | 153.07 |
Logical Relationship Diagram
Caption: Logical flow for MS-based reaction confirmation.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
Application Notes: Methyl 5-(tert-butoxycarbonylamino)nicotinate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a key heterocyclic building block employed in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique trifunctional nature, featuring a pyridine ring, a protected amine, and a methyl ester, offers medicinal chemists a versatile scaffold for constructing molecules with diverse pharmacological activities. The Boc-protected amine at the 5-position allows for selective deprotection and subsequent functionalization, while the methyl nicotinate core can be strategically modified, most notably through the reduction of the pyridine ring to a piperidine structure. This transformation is particularly relevant in the development of antagonists for the C5a receptor (C5aR), a G protein-coupled receptor implicated in a range of inflammatory diseases.
Application in the Synthesis of C5aR Antagonists
One of the most promising applications of this compound and its analogs is in the synthesis of C5a receptor antagonists. The complement fragment C5a is a potent inflammatory mediator, and its receptor, C5aR, is a key target for therapeutic intervention in autoimmune and inflammatory disorders. The synthesis of C5aR antagonists, such as the FDA-approved drug Avacopan (CCX168), often involves a core piperidine scaffold.[1][2][3]
A plausible synthetic strategy leverages the reduction of a substituted nicotinate to the corresponding piperidine derivative. A technical disclosure has outlined a process where a similar compound, Ethyl 2-(4-tert-butoxycarbonyl)amino)phenyl)nicotinate, is reduced using palladium on carbon or Raney nickel to yield the corresponding piperidine-3-carboxylate, a key intermediate for C5aR antagonists. This strongly suggests that this compound can serve as a valuable precursor for the synthesis of novel piperidine-containing APIs targeting C5aR.
Key Synthetic Transformation: Reduction of the Pyridine Ring
The pivotal step in utilizing this compound as a building block for C5aR antagonists is the catalytic hydrogenation of the pyridine ring to a piperidine ring. This transformation converts the flat, aromatic core into a three-dimensional saturated heterocycle, which is often crucial for optimal binding to the target receptor.
General Reaction Scheme:
Various catalysts and reaction conditions can be employed for this reduction, with the choice often depending on the desired stereoselectivity and the presence of other functional groups.
| Catalyst | Hydrogen Pressure | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Palladium on Carbon (Pd/C) | 50-100 psi | Methanol, Ethanol | Room Temperature | 12-24 h | Good to Excellent | High | General Knowledge |
| Raney Nickel (Ra-Ni) | 50-100 psi | Methanol, Ethanol | Room Temperature | 12-24 h | Good to Excellent | High | General Knowledge |
| Platinum(IV) oxide (PtO₂) | 50-100 psi | Acetic Acid, Ethanol | Room Temperature | 12-24 h | High | High | General Knowledge |
| Rhodium on Alumina (Rh/Al₂O₃) | 50-100 psi | Methanol, Ethanol | Room Temperature | 12-24 h | High | High | General Knowledge |
Note: The data in this table represents typical conditions for the reduction of substituted pyridines and may require optimization for this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Palladium on Carbon
This protocol describes a general procedure for the reduction of the pyridine ring to a piperidine ring using palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel several times with an inert gas (e.g., nitrogen) to remove any air.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate.
-
The crude product may be purified further by column chromatography on silica gel if necessary.
Signaling Pathway and Experimental Workflow
The development of APIs targeting the C5a receptor necessitates a thorough understanding of its signaling cascade and the experimental workflow for screening and validation.
C5a Receptor Signaling Pathway
C5a binding to its G protein-coupled receptor, C5aR1, on the surface of immune cells like neutrophils and macrophages, triggers a cascade of intracellular events.[4][5][6] This leads to the activation of various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, culminating in a pro-inflammatory response characterized by chemotaxis, degranulation, and the release of inflammatory cytokines.[4][7]
Caption: C5a Receptor Signaling Cascade.
Experimental Workflow for API Development
The development of a C5aR antagonist from a building block like this compound follows a structured workflow, from initial synthesis to biological validation.
Caption: API Development Workflow.
References
- 1. Portico [access.portico.org]
- 2. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. Avacopan | C5aR antagonist | CAS 1346623-17-3 | Buy CCX168; CCX-168; Tavneos from Supplier InvivoChem [invivochem.com]
- 4. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. Complement C5a Receptor Signaling in Macrophages Enhances Trained Immunity Through mTOR Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the protection of the amino group of methyl 5-aminonicotinate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common procedure involves reacting methyl 5-aminonicotinate hydrochloride with Boc₂O, triethylamine (TEA), and a catalytic amount of 4-(dimethylaminopyridine) (DMAP) in a suitable solvent like dichloromethane (DCM).[1]
Q2: My reaction is not going to completion. What are the possible causes and solutions?
Incomplete reaction is a common issue in this synthesis.[1]
-
Issue: Insufficient reactivity of the amine.
-
Issue: Inadequate amount of Boc₂O or base.
-
Solution: Ensure you are using a sufficient excess of Boc₂O (typically 1.1 to 1.5 equivalents) and base (1.2 to 2.0 equivalents of a non-nucleophilic base like TEA or DIPEA).[4]
-
-
Issue: Poor solubility of the starting material.
Q3: I am observing a side product with a higher molecular weight than my desired product. What could it be?
A common side reaction is the formation of the di-Boc protected product, where the Boc group is attached twice to the nitrogen atom. This is more likely to occur with highly reactive amines or when a catalyst like DMAP is used.[3]
-
Troubleshooting:
-
Reduce Catalyst: If using DMAP, try reducing the amount or omitting it altogether.
-
Control Stoichiometry: Use a controlled amount of Boc₂O (closer to 1.0-1.2 equivalents).[3]
-
Monitor Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the main product has formed.
-
Q4: My final product seems to have hydrolyzed back to the carboxylic acid. How can I prevent this?
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(tert-butoxycarbonylamino)nicotinic acid, can occur, particularly during the work-up steps if conditions are too acidic or basic for an extended period or at elevated temperatures.
-
Troubleshooting:
-
Neutral Work-up: During the aqueous work-up, carefully neutralize the reaction mixture to a pH of around 7.
-
Low Temperature: Perform the neutralization and extraction steps at a low temperature (e.g., in an ice bath) to minimize hydrolysis.
-
Prompt Extraction: Do not let the reaction mixture sit for extended periods under acidic or basic aqueous conditions.
-
Q5: I suspect the formation of urea or isocyanate byproducts. How can I confirm and mitigate this?
The use of DMAP as a catalyst in Boc protection can sometimes lead to the formation of isocyanates, which can then react with the starting amine to form urea byproducts.[5]
-
Confirmation: These byproducts can be identified by techniques like LC-MS, as they will have distinct molecular weights.
-
Mitigation:
-
Avoid DMAP: If urea formation is a significant issue, consider running the reaction without DMAP, although this may require longer reaction times.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes suppress the formation of these byproducts.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | Increase reaction time, consider adding a catalytic amount of DMAP, or ensure adequate stoichiometry of reagents.[1] |
| Product loss during work-up. | Ensure proper pH adjustment during extraction and use a suitable extraction solvent. | |
| Multiple Spots on TLC | Presence of starting material. | See "Incomplete reaction" above. |
| Formation of di-Boc product. | Reduce the amount of Boc₂O and/or DMAP.[3] | |
| Formation of hydrolyzed acid. | Perform a milder work-up at a lower temperature. | |
| Formation of urea byproducts. | Avoid or reduce the amount of DMAP catalyst.[5] | |
| Product is an oil, not a solid | Presence of impurities. | Purify the product using column chromatography. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of this compound[1]
-
Reaction Setup: To a solution of methyl 5-aminonicotinate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (1.5 equivalents).
-
Catalyst and Reagent Addition: Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (e.g., 0.05 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 20 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Wash the reaction mixture with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 5-aminonicotinate | C₇H₈N₂O₂ | 152.15 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 |
| This compound | C₁₂H₁₆N₂O₄ | 252.27 |
Table 2: Common Side Products and Their Properties
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Methyl 5-(di-tert-butoxycarbonylamino)nicotinate | C₁₇H₂₄N₂O₆ | 352.38 | Di-Boc protected product |
| 5-(tert-butoxycarbonylamino)nicotinic acid | C₁₁H₁₄N₂O₄ | 238.24 | Hydrolysis product |
| Urea byproduct | C₁₅H₁₉N₃O₅ | 321.33 | Example: from reaction of isocyanate with starting material |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common side reactions in the synthesis.
References
Technical Support Center: Optimizing Reactions of Methyl 5-(tert-butoxycarbonylamino)nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-(tert-butoxycarbonylamino)nicotinate. Our aim is to help you improve reaction yields and overcome common challenges encountered during the synthesis and subsequent reactions of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and use of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield During Boc Protection of Methyl 5-Aminonicotinate
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The nucleophilicity of the amino group on the pyridine ring may be lower than anticipated. | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. - Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring closely for potential side product formation. - Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. |
| Suboptimal Base: The base used may not be strong enough to effectively deprotonate the amine or neutralize the acid byproduct. | - Choice of Base: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). - Stoichiometry: Ensure at least one equivalent of base is used, particularly if the starting material is an amine salt. |
| Di-Boc Protection: The primary amine is protected twice by the Boc group. | - Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc₂O). - Lower Temperature: Running the reaction at a lower temperature can improve selectivity for mono-protection. |
| Difficult Work-up: Emulsion formation or difficulty in separating the product from excess reagents. | - Break Emulsions: Add brine (saturated NaCl solution) during the aqueous work-up to help break up emulsions. - Purification: Utilize column chromatography on silica gel to separate the product from unreacted starting material and byproducts. |
Issue 2: Unexpected Hydrolysis of the Methyl Ester Group
| Potential Cause | Recommended Solution |
| Acidic or Basic Conditions: The methyl ester is susceptible to hydrolysis under strong acidic or basic conditions. | - Neutral Conditions: Whenever possible, perform subsequent reactions under neutral or near-neutral pH conditions. - Mild Reagents: For Boc deprotection, consider milder acidic conditions (e.g., 4M HCl in dioxane for a shorter duration) over stronger acids like neat TFA if ester hydrolysis is a concern.[1] |
| Prolonged Reaction Times in Protic Solvents: Extended heating in aqueous or alcoholic solvents can lead to ester hydrolysis. | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. - Monitor Reaction Progress: Avoid unnecessarily long reaction times by closely monitoring the reaction's progress. |
Issue 3: Low Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Recommended Solution |
| Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. | - Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and promote the catalytic cycle. - Catalyst Loading: A slightly higher catalyst loading may be necessary to compensate for some catalyst deactivation. |
| Poor Solubility of Reagents: The boronic acid or the nicotinate derivative may have poor solubility in the reaction solvent. | - Solvent System: Use a solvent mixture, such as toluene/water or dioxane/water, to ensure all components are sufficiently soluble. |
| Suboptimal Base: The choice and amount of base are crucial for the transmetalation step. | - Base Selection: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may need to be determined empirically. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common synthetic route involves a two-step process:
-
Esterification: Conversion of 5-aminonicotinic acid to Methyl 5-aminonicotinate. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[2][3][4]
-
Boc Protection: Protection of the amino group of Methyl 5-aminonicotinate using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[5]
Q2: How can I effectively purify this compound?
A2: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective in separating the desired product from the starting amine, excess Boc₂O, and any byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: Can the Boc group be removed without hydrolyzing the methyl ester?
A3: Yes, selective deprotection is possible. Using milder acidic conditions, such as 4M HCl in an anhydrous solvent like dioxane or ethyl acetate, can often cleave the Boc group while leaving the methyl ester intact.[1] It is advisable to carefully monitor the reaction to avoid prolonged exposure to acidic conditions.
Q4: What are the key parameters to control for a successful Suzuki-Miyaura coupling with this substrate?
A4: For a successful Suzuki-Miyaura coupling, it is important to carefully select the palladium catalyst and ligand, the base, and the solvent system. Due to the presence of the pyridine nitrogen, using bulky electron-rich ligands is often beneficial.[6] Ensuring all reagents are soluble and the reaction is performed under an inert atmosphere are also critical for achieving high yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on standard organic chemistry transformations.
Step 1: Esterification of 5-Aminonicotinic Acid
-
Suspend 5-aminonicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 5-aminonicotinate.
Step 2: Boc Protection of Methyl 5-Aminonicotinate
-
Dissolve Methyl 5-aminonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add triethylamine (1.1 eq).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of citric acid, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Esterification Reactants | 5-Aminonicotinic acid, Methanol, Thionyl Chloride |
| Boc Protection Reactants | Methyl 5-aminonicotinate, Boc₂O, Triethylamine |
| Typical Solvents | Methanol, THF, DCM, Ethyl Acetate |
| Typical Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Flash Column Chromatography |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the Boc deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
A1: Incomplete deprotection of this specific substrate can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration : The electron-withdrawing nature of the pyridine ring and the methyl nicotinate group can make the Boc group more resistant to cleavage. Standard conditions may not be sufficient for complete removal.
-
Inadequate Reaction Time or Temperature : The deprotection of electron-deficient anilines and related compounds can be slower than for electron-rich or aliphatic amines. Insufficient reaction time is a common cause of incomplete conversion.
-
Reagent Quality : Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can reduce its effective acidity, leading to a slower or incomplete reaction.
-
Substrate Solubility : Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and impede the reaction.
Q2: How can I monitor the progress of the deprotection reaction?
A2: Several methods can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC) : This is a quick and effective way to visualize the disappearance of the starting material and the appearance of the more polar product, methyl 5-aminonicotinate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique can confirm the consumption of the starting material and the formation of the product by monitoring their respective molecular weights.
-
¹H NMR Spectroscopy : The disappearance of the characteristic singlet peak of the tert-butyl group around 1.5 ppm in the ¹H NMR spectrum is a definitive indicator of Boc group removal.
Q3: What are the potential side reactions during the Boc deprotection of this compound?
A3: The primary side reactions to be aware of are:
-
Hydrolysis of the Methyl Ester : Under strong acidic conditions, particularly in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-aminonicotinic acid).
-
tert-Butylation : The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate the aromatic ring or the newly formed amine. However, this is less common on electron-deficient rings.
Q4: Should I use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for the deprotection?
A4: Both TFA and HCl are effective reagents for Boc deprotection. The choice often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[1]
-
TFA is often used in a solution with dichloromethane (DCM) and is highly effective. The resulting trifluoroacetate salt can sometimes be oily and difficult to handle.[1]
-
HCl in dioxane is also a very common and effective reagent, often yielding a crystalline hydrochloride salt that can be easily isolated by filtration.[1][2][3][4]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptom: TLC/LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time. The ¹H NMR spectrum of the crude product shows a persistent singlet at ~1.5 ppm.
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid. For TFA, a 50% solution in DCM or even neat TFA can be used. For HCl, 4M in dioxane is a standard concentration. |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour). |
| Low Reaction Temperature | While most Boc deprotections are run at room temperature, gentle warming (e.g., to 40 °C) can sometimes be beneficial for stubborn substrates. Proceed with caution to avoid side reactions. |
| Poor Reagent Quality | Use fresh, anhydrous TFA and solvents. Ensure that the HCl in dioxane solution has not degraded. |
Issue 2: Formation of Side Products
Symptom: TLC shows multiple spots, and LC-MS analysis reveals masses corresponding to byproducts such as the hydrolyzed carboxylic acid.
| Possible Cause | Suggested Solution |
| Ester Hydrolysis | Ensure anhydrous conditions by using dry solvents and fresh reagents. Minimize the reaction time as much as possible once the deprotection is complete. |
| tert-Butylation | While less likely with this substrate, adding a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture can trap the tert-butyl cation. |
Data Presentation: Comparison of Standard Deprotection Conditions
The following table summarizes typical starting conditions for the Boc deprotection of aromatic amines. Optimization may be required for this compound.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[1] | 4M in 1,4-Dioxane[1][2][3][4] |
| Typical Reaction Time | 30 minutes to 4 hours[1][5] | 30 minutes to 2 hours[1][6] |
| Typical Temperature | Room Temperature | Room Temperature |
| Typical Yield | High to quantitative[1] | High to quantitative[1] |
| Product Form | Trifluoroacetate salt (often an oil)[7] | Hydrochloride salt (often a crystalline solid)[7] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Add TFA (typically 5-10 equivalents, or a 20-50% v/v solution of TFA in DCM).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1][5]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the free amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Filtration apparatus
Procedure:
-
Suspend or dissolve this compound in 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[1][6]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain methyl 5-aminonicotinate hydrochloride.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
preventing byproduct formation in nicotinic acid ester functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the functionalization of nicotinic acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fischer esterification of nicotinic acid and its derivatives?
A1: During Fischer esterification, which typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, several side reactions can occur. The most prevalent include:
-
Decarboxylation: At elevated temperatures, nicotinic acids can decarboxylate. For instance, prolonged heating of 6-methylnicotinic acid can lead to the formation of 2-methylpyridine.[1]
-
Incomplete Reaction: The esterification reaction is an equilibrium process. Insufficient reaction time, inadequate catalyst amount or activity, or a stoichiometric amount of alcohol can lead to low yields of the desired ester.[1][2]
-
Hydrolysis: The water formed during the reaction can hydrolyze the ester product back to the carboxylic acid, reducing the overall yield.[2]
-
Formation of Colored Impurities: High reaction temperatures can lead to the decomposition of starting materials or products, resulting in a dark-colored reaction mixture.[2]
Q2: When using activating agents like dicyclohexylcarbodiimide (DCC) for esterification, what is a major byproduct and how can it be minimized?
A2: A significant byproduct in DCC-mediated esterification is the formation of N-acyl-N,N'-dicyclohexylurea. This occurs through the rearrangement of the intermediate O-acylisourea. To minimize this, performing the reaction in chlorinated solvents like dichloromethane (CH2Cl2) can be effective.[3] The use of additives like N-hydroxysuccinimide (NHS) or 4-(dimethylamino)pyridine (DMAP) can also improve the reaction efficiency and reduce the formation of the N-acylurea byproduct.
Q3: Can the pyridine nitrogen be alkylated during esterification?
A3: N-alkylation of the pyridine ring is a potential side reaction, particularly when using strong alkylating agents. For example, when using methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI), N-methylation can become a significant side reaction if the conditions are not carefully controlled.[1] However, during a standard Fischer esterification under acidic conditions, the pyridine nitrogen is protonated by the strong acid catalyst. This deactivates it towards electrophilic attack, making N-alkylation a less common issue in this specific reaction.[1]
Q4: My reaction mixture turned dark brown/black at high temperatures. What is the likely cause and how can I prevent it?
A4: Dark coloration or the formation of colored impurities in the reaction mixture is often a sign of decomposition at high reaction temperatures.[2] Side reactions involving the pyridine ring can also contribute to this issue. To prevent this, it is advisable to:
-
Lower the reaction temperature and potentially use a more efficient catalyst to compensate for the slower reaction rate.[2]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]
-
Ensure the purity of the starting materials, as impurities can sometimes catalyze decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Desired Ester | 1. Incomplete reaction.[1] 2. Hydrolysis of the ester product.[1] 3. Insufficient catalyst.[2] 4. Presence of water in the reaction mixture.[2] | 1. Increase reaction time and monitor progress by TLC. Use an excess of the alcohol to drive the equilibrium towards the product.[1][2] 2. Remove water as it is formed using a Dean-Stark trap or molecular sieves.[2] 3. Increase the catalyst loading incrementally.[2] 4. Use anhydrous alcohol and solvents.[2] |
| Presence of Decarboxylation Byproduct (e.g., 2-Methylpyridine) | 1. High reaction temperature.[1] 2. Prolonged reaction time.[1] | 1. Reduce the reaction temperature.[1] 2. Shorten the reaction time and monitor for completion.[1] |
| Formation of N-Methylated Byproduct | 1. Use of strong methylating agents (e.g., dimethyl sulfate).[1] | 1. Optimize reaction conditions by using a milder methylating agent if possible. 2. Carefully control the stoichiometry of the methylating agent and the reaction temperature.[1] |
| Presence of Diester Impurity | 1. Impurity in the starting material (e.g., isocinchomeronic acid).[1] | 1. Purify the starting nicotinic acid by recrystallization before esterification.[1] 2. Separate the diester from the desired monoester by column chromatography or fractional distillation after the reaction.[1] |
| Formation of Insoluble Solid (Potential Polymer) | 1. High temperatures promoting intermolecular reactions.[2] | 1. Reduce the reaction temperature.[2] 2. Adjust the concentration to favor intramolecular esterification.[2] |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid
This protocol describes the synthesis of methyl 6-methylnicotinate using Fischer esterification, with measures to minimize common byproducts.
Materials:
-
6-Methylnicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 6-methylnicotinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude methyl 6-methylnicotinate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification using Pyridine-2-carboxylic Anhydride
This method is suitable for the esterification of alcohols under milder conditions.
Materials:
-
Alcohol
-
Pyridine-2-carboxylic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol and a catalytic amount of DMAP in anhydrous DCM.
-
Add Pyridine-2-carboxylic Anhydride to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired ester from the picolinic acid byproduct.[4]
Visualizations
Caption: Workflow for the Fischer esterification of 6-methylnicotinic acid.
Caption: Troubleshooting logic for byproduct formation.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 5-(tert-butoxycarbonylamino)nicotinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving Methyl 5-(tert-butoxycarbonylamino)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening experiments with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For well-established and highly efficient catalyst systems, the loading can often be reduced to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.[1]
Q2: Will increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a higher catalyst loading can sometimes accelerate a sluggish reaction, excessively high concentrations can lead to unfavorable outcomes. These may include the formation of side products, such as homocoupled dimers, and complications in product purification due to residual catalyst.[2] Overly high catalyst concentrations can also lead to the formation of palladium black, which is indicative of catalyst decomposition.[1] Therefore, optimization is key to identifying the most efficient catalyst concentration that maximizes yield without promoting side reactions.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a critical role in stabilizing the active palladium catalyst and influencing its reactivity.[1] Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of electron-deficient substrates like derivatives of nicotinic acid.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1]
Q4: What are the common signs of catalyst deactivation or decomposition?
A4: A common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This signifies that the active Pd(0) catalyst has agglomerated and precipitated from the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]
Q5: Can the Boc-protecting group on the amine interfere with the cross-coupling reaction?
A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under most cross-coupling conditions. However, under strongly basic or highly elevated temperature conditions, some lability might be observed. It is always advisable to monitor for any deprotection during the reaction.
Troubleshooting Guides
Problem 1: Low to No Yield
Possible Causes & Solutions
-
Inactive Catalyst:
-
Solution: Use a fresh, high-quality palladium catalyst. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that is more stable and efficient at generating the active species. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1]
-
-
Inappropriate Ligand:
-
Solution: The chosen ligand may not be suitable for the electron-deficient nature of the nicotinate substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
-
-
Ineffective Base:
-
Oxygen Sensitivity:
-
Solution: The active Pd(0) catalyst is sensitive to oxidation.[4] Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by the freeze-pump-thaw method.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Low Reaction Temperature:
-
Solution: Cross-coupling reactions with electron-deficient aryl halides often require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20 °C.
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Homocoupling:
-
Solution: This side reaction can be promoted by the presence of oxygen or by high catalyst concentrations.[2] Rigorously degas the reaction mixture and consider decreasing the catalyst loading.
-
-
Protodeboronation (in Suzuki Coupling):
-
Solution: This occurs when the boronic acid decomposes before it can participate in the cross-coupling. This can be influenced by the base and the presence of water.[5] Ensure you are using anhydrous solvents and a dry base. Using a boronic ester (e.g., a pinacol ester) can also enhance stability.[5]
-
-
Dehalogenation:
-
Solution: The starting aryl halide is reduced to the corresponding arene. This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.
-
Data Presentation: Typical Starting Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts like Pd(OAc)₂ require in-situ reduction. |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening.[1] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands are often superior.[1] |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed.[1] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 120 °C | Aryl bromides and chlorides typically require heating. |
Table 2: Heck Coupling Conditions
| Component | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are common. |
| Catalyst Loading | 1 - 5 mol% | Can be lowered with highly active systems. |
| Ligand | PPh₃, P(o-tolyl)₃ | Often used, but ligandless conditions are also possible. |
| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is required. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typical. |
| Temperature | 100 - 140 °C | High temperatures are generally required. |
Table 3: Sonogashira Coupling Conditions
| Component | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(0) or Pd(II) pre-catalysts can be used. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for challenging substrates.[1] |
| Copper Co-catalyst | CuI (1 - 10 mol%) | Essential for the traditional Sonogashira mechanism.[1] |
| Ligand | PPh₃, P(t-Bu)₃, dppf | Bulky ligands can be beneficial for hindered substrates. |
| Base | Et₃N, DIPEA | Often used as both the base and a co-solvent.[1] |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and deoxygenated.[1] |
| Temperature | Room Temperature - 100 °C | Aryl bromides typically require heating.[1] |
Table 4: Buchwald-Hartwig Amination Conditions
| Component | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Often used in combination with specialized ligands. |
| Catalyst Loading | 1 - 5 mol% | Can be reduced with highly active pre-catalysts. |
| Ligand | BINAP, XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are common. |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80 - 110 °C | Reaction temperature depends on substrate reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq.), the desired alkene (e.g., styrene, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., P(o-tolyl)₃, 4 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for common cross-coupling issues.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate and its analogs.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Column Chromatography Challenges
Q1: I'm observing significant peak tailing during silica gel column chromatography of my Boc-protected aminonicotinate analog. What is the cause and how can I resolve it?
A: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the eluent. The triethylamine will compete with your compound for binding to the acidic sites on the silica gel, reducing tailing.
-
Use of Deactivated Silica: Employ deactivated (neutral) silica gel or alumina as the stationary phase. These have fewer acidic sites, minimizing unwanted interactions.
-
Alternative Stationary Phases: Consider using reversed-phase chromatography (C18) if your compound has sufficient hydrophobicity.
Q2: My Boc-protected compound appears to be degrading on the silica gel column, leading to low recovery and multiple spots on TLC. What is happening?
A: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Silica gel is inherently acidic and can cause partial deprotection of the Boc group, leading to the formation of the free amine, which will appear as a more polar spot on TLC.
Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel slurry with a small amount of a base like triethylamine before packing the column.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Alternative Purification Methods: If Boc deprotection remains a significant issue, consider other purification techniques such as recrystallization or preparative HPLC with a neutral or basic mobile phase.
Issue 2: Recrystallization Difficulties
Q3: My this compound analog is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.
Solutions:
-
Solvent Selection: The choice of solvent is critical. For Boc-protected amino acids and their derivatives, common and effective solvent systems for recrystallization include ethyl acetate/hexanes, and ethanol/water. Experiment with different solvent pairs and ratios to find the optimal conditions.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes the formation of oils.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, saturated solution to induce crystallization.
-
Trituration: If an oil persists, it can sometimes be induced to solidify by trituration. This involves repeatedly "scratching" and stirring the oil with a poor solvent (a solvent in which your compound is insoluble, like hexanes) until it solidifies.
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities I should expect in my crude this compound?
A: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted Starting Materials: Such as methyl 5-aminonicotinate.
-
Di-Boc Protected Product: Over-reaction with di-tert-butyl dicarbonate (Boc anhydride) can lead to the formation of a di-Boc protected amine, especially under forcing conditions.
-
Byproducts from Boc Anhydride: Excess Boc anhydride can be a persistent impurity.
-
Partially Hydrolyzed Ester: Depending on the workup conditions, some of the methyl ester may be hydrolyzed to the corresponding carboxylic acid.
Q5: How can I remove excess Boc anhydride from my product?
A: Excess Boc anhydride can often be removed by the following methods:
-
Aqueous Workup: Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze the excess Boc anhydride.
-
Scavenger Reagents: Adding a nucleophilic amine, such as N,N-dimethylethylenediamine, to the reaction mixture after the protection is complete can react with the excess Boc anhydride, forming a water-soluble urea derivative that can be easily removed during an aqueous workup.
-
Chromatography: Flash column chromatography is generally effective at separating the product from the less polar Boc anhydride.
Q6: Is the Boc group stable during a standard aqueous workup?
A: The Boc group is generally stable to neutral and basic aqueous conditions. However, it is sensitive to acidic conditions. Therefore, acidic washes (e.g., with dilute HCl) should be performed cautiously and at low temperatures to minimize the risk of premature deprotection.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in peer-reviewed literature, the following table provides a general comparison of expected outcomes for common purification techniques based on similar compounds.
| Purification Method | Typical Recovery | Typical Purity | Key Considerations |
| Flash Column Chromatography (Silica Gel) | 70-90% | >95% | Potential for peak tailing and Boc deprotection. Requires careful optimization of the mobile phase (e.g., addition of triethylamine). |
| Recrystallization | 50-80% | >98% | Highly dependent on finding a suitable solvent system. Can be very effective for removing small amounts of impurities and achieving high purity. Risk of "oiling out" needs to be managed. |
| Preparative HPLC (Reversed-Phase) | 60-85% | >99% | Offers excellent separation but is less scalable and more expensive than other methods. Requires a mobile phase that will not cause deprotection (e.g., buffered at a neutral or slightly basic pH). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound. To mitigate peak tailing, a mobile phase containing 0.5% triethylamine can be used.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to identify a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While stirring, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: A logical workflow for the purification of this compound analogs.
Caption: Troubleshooting guide for common column chromatography issues.
stability issues of Methyl 5-(tert-butoxycarbonylamino)nicotinate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 5-(tert-butoxycarbonylamino)nicotinate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
A1: this compound has two primary functional groups susceptible to degradation in acidic environments:
-
Acid-Labile tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is sensitive to acid and can be cleaved, exposing the free amine to form Methyl 5-aminonicotinate. This is often an intended synthetic step, but uncontrolled deprotection can be a significant issue during storage or in certain reaction conditions.[1][2]
-
Methyl Ester Hydrolysis: The methyl ester group can undergo acid-catalyzed hydrolysis to yield 5-(tert-butoxycarbonylamino)nicotinic acid. This reaction is generally slower than Boc deprotection under strongly acidic conditions but can be significant depending on the pH, temperature, and duration of exposure.[3]
Q2: What are the major degradation products of this compound in an acidic medium?
A2: The two main degradation products are:
-
Methyl 5-aminonicotinate: Formed by the cleavage of the Boc group.
-
5-(tert-butoxycarbonylamino)nicotinic acid: Formed by the hydrolysis of the methyl ester.
Under harsh acidic conditions, it is possible to observe the formation of 5-aminonicotinic acid, resulting from both Boc deprotection and ester hydrolysis.
Q3: How does pH affect the stability of this compound?
A3: The stability of the molecule is highly pH-dependent. The Boc group is increasingly labile as the pH decreases (becomes more acidic). The methyl ester is also susceptible to acid-catalyzed hydrolysis, although related nicotinate esters have shown relative stability at a pH of 2.0-3.0.[3] At very low pH values, the rate of Boc deprotection is generally faster than the rate of ester hydrolysis.
Troubleshooting Guide
Issue 1: Unexpected loss of the Boc protecting group during my experiment.
-
Possible Cause: The experimental conditions are too acidic. This could be due to the pH of the aqueous solution, the use of acidic reagents, or prolonged exposure to even mildly acidic conditions.
-
Solutions:
-
pH Adjustment: If possible, adjust the pH of your reaction mixture to be above 4.
-
Alternative Protecting Group: If the desired reaction conditions are incompatible with the Boc group, consider using a more acid-stable protecting group.
-
Minimize Exposure Time: Reduce the time the compound is exposed to acidic conditions.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of deprotection.
-
Issue 2: Formation of a significant amount of the carboxylic acid impurity in my sample.
-
Possible Cause: Acid-catalyzed hydrolysis of the methyl ester. This is more likely to occur with prolonged reaction times, elevated temperatures, or in the presence of strong acids.
-
Solutions:
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents to prevent hydrolysis.[4]
-
Temperature Control: Maintain a low temperature throughout the experiment.
-
Reaction Time Optimization: Shorten the reaction time to minimize the extent of hydrolysis.
-
Issue 3: My purified compound degrades upon storage.
-
Possible Cause: The compound may be stored under inappropriate conditions. Traces of acid in the purified product can catalyze degradation over time.
-
Solutions:
-
Neutralization: Ensure that the final product is free from any acidic residues. A work-up procedure involving a mild base wash (e.g., saturated sodium bicarbonate solution) can be employed, provided the ester is not susceptible to base hydrolysis under these conditions.[1]
-
Storage Conditions: Store the purified compound in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20°C).
-
Quantitative Data
The following tables provide hypothetical stability data for this compound under various acidic conditions based on general chemical principles. This data is intended for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Predominant Degradation Pathway | Estimated Half-Life (t½) |
| 1.0 | Boc Deprotection | < 1 hour |
| 3.0 | Slow Boc Deprotection & Minor Ester Hydrolysis | ~ 24 hours |
| 5.0 | Very Slow Ester Hydrolysis | > 7 days |
Table 2: Comparison of Degradation in Different Acidic Media (0.1 M in Dichloromethane at 25°C)
| Acidic Medium | % Degradation after 4 hours (Boc Deprotection) |
| Trifluoroacetic Acid (TFA) | > 95% |
| Hydrochloric Acid (HCl) | ~ 90% |
| Acetic Acid | < 5% |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare acidic solutions of 0.1 M HCl, 0.01 M HCl, and a pH 5 acetate buffer.
-
-
Degradation Procedure:
-
To separate reaction vessels, add a known volume of the stock solution and the acidic solutions in a 1:1 ratio.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of remaining parent compound and the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradation products.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Visualizations
References
how to remove residual starting material from Methyl 5-(tert-butoxycarbonylamino)nicotinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from Methyl 5-(tert-butoxycarbonylamino)nicotinate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common residual starting materials in the synthesis of this compound?
A1: The synthesis of this compound typically involves the Boc-protection of Methyl 5-aminonicotinate. Therefore, the most common residual starting materials and reagents include:
-
Unreacted Methyl 5-aminonicotinate
-
Excess Di-tert-butyl dicarbonate (Boc₂O) and its byproduct, tert-butanol
-
Bases used as catalysts, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Solvents used for the reaction and workup
Q2: How can I monitor the progress of my reaction to minimize the amount of residual starting material?
A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. Once the starting material spot is no longer visible by TLC, the reaction can be considered complete.
Q3: What are the primary purification methods for removing unreacted starting materials?
A3: The most common and effective purification methods for removing residual starting materials from this compound reactions are:
-
Acid-Base Extraction: To remove unreacted Methyl 5-aminonicotinate and any basic catalysts.
-
Column Chromatography: To separate the product from starting materials and byproducts based on polarity.[1][2][3]
-
Recrystallization: To obtain a highly pure crystalline product, assuming a suitable solvent is found.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues with residual starting materials.
Problem 1: Residual Methyl 5-aminonicotinate Detected
Symptoms:
-
A polar spot corresponding to Methyl 5-aminonicotinate is visible on the TLC plate after the reaction workup.
-
NMR analysis of the crude product shows peaks corresponding to the starting amine.
Root Cause:
-
Incomplete reaction.
-
Inefficient removal during aqueous workup.
Solution: Acid-Base Extraction
Unreacted Methyl 5-aminonicotinate, being a basic compound, can be effectively removed by an acidic wash.[4] The basic nitrogen on the pyridine ring and the free amine make it soluble in acidic aqueous solutions, while the Boc-protected product remains in the organic layer.
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Unreacted Methyl 5-aminonicotinate
Objective: To selectively remove the basic starting material, Methyl 5-aminonicotinate, from the organic product layer.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the protonated starting material.
-
Drain the lower aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.[2][5]
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Problem 2: Presence of Non-polar Impurities (e.g., Boc₂O byproducts)
Symptoms:
-
TLC analysis shows non-polar impurity spots close to the solvent front.
-
NMR spectrum indicates the presence of tert-butanol.
Root Cause:
-
Use of excess Boc₂O during the reaction.
-
Hydrolysis of Boc₂O.
Solution: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[7] The desired product, this compound, is more polar than the byproducts of Boc₂O and will therefore move more slowly down the silica gel column.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from non-polar and other closely related impurities.
Materials:
-
Silica gel (for column chromatography).
-
Crude product.
-
Eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Chromatography column.
-
Collection tubes.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the organic solvent used for extraction or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified product.
Problem 3: Product is not sufficiently pure after extraction and chromatography.
Symptoms:
-
Minor impurities are still visible on TLC.
-
The product does not solidify or crystallize as expected.
Root Cause:
-
Presence of impurities with similar polarity to the product.
-
The product is an oil at room temperature.
Solution: Recrystallization
If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure crystalline material.
Protocol 3: Recrystallization
Objective: To obtain a highly pure crystalline product.
Materials:
-
Crude or partially purified solid product.
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Procedure:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Polarity | Solubility | Purification Method |
| This compound | 266.29 | Moderate | Soluble in ethyl acetate, DCM | Column Chromatography, Recrystallization |
| Methyl 5-aminonicotinate | 152.15 | High | Soluble in methanol, water | Acid-Base Extraction |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | Low | Soluble in most organic solvents | Column Chromatography |
| tert-butanol | 74.12 | Low | Soluble in most organic solvents | Evaporation, Column Chromatography |
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Acid-base extraction workflow.
References
addressing poor solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate in reaction media
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing poor solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The solubility of a compound is influenced by its molecular structure and the properties of the solvent. This compound has both polar (ester and carbamate groups) and non-polar (tert-butyl and pyridine ring) features. Poor solubility arises when the chosen solvent cannot effectively solvate both parts of the molecule. A solvent may be too polar or too non-polar, leading to incomplete dissolution.
Q2: What are the initial steps to troubleshoot poor solubility?
A2: When encountering poor solubility, a systematic approach is recommended.[1] First, ensure your starting material and solvents are pure and dry.[2] Then, consider simple physical adjustments like increasing the reaction temperature or using more dilute conditions. If these fail, a change in the solvent system is the next logical step.[3]
Q3: Which solvents are recommended for reactions with this compound?
A3: For compounds like nicotinic acid derivatives and Boc-protected amines, a range of solvents can be effective. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and Tetrahydrofuran (THF) are often good starting points.[3][4][5] In some cases, alcoholic solvents like methanol or ethanol can also be effective, particularly for aromatic amines.[3] For a greener alternative, Cyrene™ has been shown to be effective for nucleophilic aromatic substitutions on nicotinic esters.[5]
Q4: Can I use a solvent mixture or co-solvent to improve solubility?
A4: Yes, using a co-solvent is a very effective strategy. A mixture of solvents can modulate the overall polarity of the reaction medium to better match the solute. For instance, for Boc-protection reactions, mixtures like dioxane/water or THF/water are sometimes used.[4] Adding a small amount of a polar solvent like DMSO to a less polar medium can significantly enhance the solubility of polar compounds.
Q5: How does temperature affect the solubility of my compound?
A5: Generally, the solubility of solids in liquids increases with temperature. Gently heating the reaction mixture can often help dissolve the starting material. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. Some reactions may need to be heated to reflux to achieve dissolution and reaction.[6]
Q6: Could the presence of a base or other reagents affect solubility?
A6: Absolutely. For zwitterionic compounds or amine salts, adding a base can improve solubility by neutralizing the compound.[4] For example, bases like triethylamine (TEA) are commonly used in Boc-protection reactions not only as a catalyst but also to aid in solubility.[4][7]
Troubleshooting Guide
Problem: The starting material, this compound, precipitates out of the solution during the reaction.
-
Possible Cause: The polarity of the reaction medium is changing as the reaction progresses, or the product is less soluble than the starting material.
-
Solution 1: Adjust Solvent System: Introduce a co-solvent that is known to dissolve the product.
-
Solution 2: Increase Temperature: If thermally permissible, increase the reaction temperature to keep all components in the solution.
-
Solution 3: Monitor and Add Solvent: If precipitation is observed, add more of the primary solvent or a co-solvent to redissolve the material.
Problem: The reaction is sluggish or fails to proceed, and the starting material remains undissolved.
-
Possible Cause: Poor solubility is preventing the reactant from participating in the reaction. The effective concentration in the solution is too low.
-
Solution 1: Change to a Stronger Solvent: Switch to a more effective solubilizing agent like DMF or DMSO.[5]
-
Solution 2: Use a Phase-Transfer Catalyst: For reactions involving two immiscible phases, a phase-transfer catalyst can help shuttle the reactant across the phase boundary.
-
Solution 3: Employ Sonication: Using an ultrasonic bath can help break up solid particles and increase the surface area, which can enhance dissolution and reaction rates.
Data Presentation
Table 1: Solubility of Structurally Related Compounds in Various Solvents
The following table summarizes qualitative and quantitative solubility data for methyl nicotinate, a structurally similar compound, to guide solvent selection.
| Solvent Classification | Solvent | Solubility Description | Quantitative Solubility (at 20-25 °C) | Reference |
| Polar Protic | Water | Soluble | 47.6 mg/mL | [8][9] |
| Ethanol | Very Soluble | - | [9][10] | |
| Methanol | Soluble | - | [9] | |
| Polar Aprotic | Acetonitrile | - | - | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [9] | |
| Ethyl Acetate | Soluble | - | [9][11] | |
| Nonpolar | Benzene | Soluble | - | [10] |
| Chloroform | Soluble | - | [9][12] | |
| Dichloromethane (DCM) | Very Soluble | - | [9] |
Note: This data is for Methyl Nicotinate. This compound, due to the bulky Boc group, may exhibit different solubility but follows similar trends.
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility in a Reaction
-
Solvent Screening: Before setting up the reaction, perform small-scale solubility tests with your this compound in a few selected solvents (e.g., THF, DCM, MeCN, DMF).
-
Add Reactant: To a clean, dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Initial Solvent Addition: Add the chosen solvent (e.g., THF) to achieve the desired initial concentration (e.g., 0.2-0.5 M).[4]
-
Stir and Observe: Stir the mixture vigorously at room temperature.
-
Gentle Heating: If the solid is not dissolving, gently warm the mixture (e.g., to 40-50 °C), ensuring the temperature is well below the solvent's boiling point and does not cause decomposition.
-
Co-solvent Addition: If solubility is still poor, add a more powerful polar aprotic solvent (e.g., DMSO or DMF) dropwise until the solid dissolves. Be mindful not to add an excessive amount that could interfere with the reaction or workup.
-
Proceed with Reaction: Once the starting material is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System
This protocol is adapted for amines and can be a useful alternative when solubility in traditional organic solvents is an issue.[13]
-
Prepare Mixture: In a round-bottom flask, add the amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL). The acetone helps to solubilize the di-tert-butyl dicarbonate (Boc₂O).[13]
-
Stir: Stir the mixture for a few minutes until the amine is dissolved or well-suspended.[13]
-
Add Boc Anhydride: Add Boc₂O (1.2 mmol) to the mixture.[13]
-
Reaction: Stir vigorously at room temperature. The reaction is often complete in 10-20 minutes. Monitor the reaction progress by TLC.[13]
-
Work-up: Add dichloromethane (DCM, 5 mL) to the reaction mixture. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under vacuum.[13]
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. Human Metabolome Database: Showing metabocard for Methyl nicotinate (HMDB0029806) [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. Methyl nicotinate - Wikipedia [en.wikipedia.org]
- 11. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results with Methyl 5-(tert-butoxycarbonylamino)nicotinate
Welcome to the technical support center for Methyl 5-(tert-butoxycarbonylamino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure consistent and optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Boc protection of methyl 5-aminonicotinate is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Boc protection of methyl 5-aminonicotinate can stem from several factors, primarily the reduced nucleophilicity of the amino group on the electron-deficient pyridine ring. Here are common causes and troubleshooting steps:
-
Insufficiently Reactive Amine: The electron-withdrawing nature of the pyridine ring and the methyl ester group decreases the nucleophilicity of the 5-amino group, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish.
-
Solution: The addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1] Use DMAP in catalytic amounts to avoid potential side reactions.
-
-
Inadequate Base: While the reaction can proceed without a base, using one is recommended to neutralize the in-situ generated acid and drive the equilibrium towards the product.[1]
-
Solution: Employ a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).
-
-
Suboptimal Reaction Conditions: Low temperatures or short reaction times may not be sufficient for the reaction to reach completion.
-
Solution: Consider increasing the reaction temperature to 40-50°C and extending the reaction time.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Poor Solubility: The starting material, methyl 5-aminonicotinate, may have limited solubility in common organic solvents.
-
Solution: A solvent system such as tetrahydrofuran (THF) or a mixture of THF and water can improve solubility.[3]
-
Q2: I am observing multiple spots on my TLC after the Boc protection reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Here are the most probable side products and how to minimize them:
-
Di-Boc Protected Amine: Primary amines can sometimes undergo double protection to form a di-Boc derivative, especially with a large excess of Boc₂O and a strong base.[1][4]
-
Mitigation: Use a controlled stoichiometry of Boc₂O (typically 1.1 to 1.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.
-
-
Urea Formation: This can occur, particularly with sterically hindered amines or when using a strong base.[5]
-
Mitigation: Use a milder base and optimized reaction temperatures.
-
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of methyl 5-aminonicotinate.
-
Mitigation: Refer to the troubleshooting tips for low yield in Q1.
-
Q3: What is the recommended method for purifying crude this compound?
A3: The most effective method for purifying this compound is flash column chromatography on silica gel.[1]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. A common starting point is a mixture of hexane and ethyl acetate.
-
Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
-
The exact ratio should be determined by preliminary TLC analysis to achieve good separation between the product and any impurities, aiming for an Rf value of 0.2-0.4 for the desired product.[6]
-
-
Additive for Basic Compounds: Since the target molecule contains a basic pyridine nitrogen, peak tailing on the silica gel column can be an issue. Adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent can help to obtain sharper peaks and better separation.[6]
Q4: Can the methyl ester group be hydrolyzed during the Boc protection or workup?
A4: Yes, hydrolysis of the methyl ester is a potential side reaction, especially under strongly acidic or basic conditions, or at elevated temperatures for prolonged periods.
-
During Boc Protection: Standard Boc protection conditions are generally mild and unlikely to cause significant ester hydrolysis.
-
During Workup: The primary risk is during the aqueous workup.
-
Prevention: If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., in an ice bath). Neutralize the reaction mixture carefully to a pH of ~7.
-
Data Presentation
| Parameter | Method 1: Standard Boc Protection | Method 2: DMAP-Catalyzed Boc Protection |
| Starting Material | Methyl 5-aminonicotinate | Methyl 5-aminonicotinate |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) (catalytic) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Room Temperature to 40°C | Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Advantage | Milder conditions | Faster reaction time and higher yield |
| Potential Issue | Slow reaction with electron-deficient amine | Potential for increased side products if not controlled |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a robust method for the Boc protection of methyl 5-aminonicotinate using DMAP as a catalyst.
Materials:
-
Methyl 5-aminonicotinate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-aminonicotinate (1.0 equivalent) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents), followed by a catalytic amount of DMAP (0.1 equivalents).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane. Adding 0.5% triethylamine to the eluent can improve separation.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting common issues in Boc protection reactions.
References
Validation & Comparative
A Comparative Analysis of Methyl 5-(tert-butoxycarbonylamino)nicotinate and Alternative Amine-Protected Nicotinates
In the synthesis of complex pharmaceuticals and novel chemical entities, the strategic use of protecting groups is fundamental to achieving desired outcomes. For heteroaromatic building blocks like methyl 5-aminonicotinate, masking the nucleophilic amino group is crucial to prevent unwanted side reactions and to direct reactivity to other sites on the molecule. The choice of protecting group dictates the reaction conditions that can be employed in subsequent steps and defines the strategy for its eventual removal.
This guide provides a detailed comparison of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a commonly used intermediate, with other aminonicotinates protected with Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac) groups. The comparison focuses on the stability, protection/deprotection mechanisms, and the principle of orthogonality, which is critical for multi-step synthetic routes.[1][2][3]
Data Presentation: Comparative Overview of Protecting Groups
The selection of an appropriate protecting group is contingent on its stability profile relative to the planned synthetic transformations. The following tables summarize the key characteristics and reaction conditions for the Boc, Cbz, Fmoc, and Acetyl protecting groups in the context of methyl 5-aminonicotinate.
Table 1: Stability and Properties of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Labile To | Stable To | Key Characteristics |
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Strong Acids (e.g., TFA, HCl)[2][4] | Base, Hydrogenolysis, Mild Acids | Widely used; clean deprotection byproducts (isobutene and CO₂). |
| Carboxybenzyl | Cbz or Z | -(C=O)O-CH₂-C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd-C)[4], Strong Acids (HBr/HOAc)[5] | Mild Acid, Base | Easy to introduce; deprotection is very mild and occurs at neutral pH.[4][6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)O-CH₂-(Fluorenyl) | Base (e.g., Piperidine, DBU)[4][7] | Acid, Hydrogenolysis[1][8] | Key for solid-phase peptide synthesis (SPPS); deprotection can be monitored by UV.[8] |
| Acetyl | Ac | -(C=O)CH₃ | Strong Acid/Base Hydrolysis | Hydrogenolysis, Mild Acid/Base | Very stable amide bond; requires harsh deprotection conditions. |
Table 2: Typical Protection and Deprotection Conditions
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF), RT | Trifluoroacetic acid (TFA) | TFA in DCM (e.g., 25-50%), RT[9] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Mild Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O), 0°C to RT[6] | H₂ gas, Palladium on Carbon (Pd/C) | H₂ (1 atm), 10% Pd/C, Solvent (e.g., MeOH, EtOAc), RT[4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT[8] | Piperidine | 20% Piperidine in DMF, RT[9][10] |
| Ac | Acetic Anhydride (Ac₂O) or Acetyl Chloride | Base (e.g., Pyridine, TEA), Solvent (e.g., DCM), 0°C to RT | 6M HCl or 2M NaOH | Aqueous acid or base, elevated temperature |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of methyl 5-aminonicotinate. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Synthesis of this compound (Boc Protection)
-
Dissolve methyl 5-aminonicotinate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
To the stirring solution, add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of Boc Group using TFA
-
Dissolve the Boc-protected nicotinate in DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 30-60 minutes.[9] Note: Deprotection generates gaseous byproducts (CO₂ and isobutene).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of a mild base like NaHCO₃.
Protocol 3: Synthesis of Methyl 5-(benzyloxycarbonylamino)nicotinate (Cbz Protection)
-
Dissolve methyl 5-aminonicotinate in a solvent mixture such as dioxane and water.
-
Cool the solution to 0°C in an ice bath and add 1.5 equivalents of a mild base like NaHCO₃.
-
Add 1.1 equivalents of benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.[6]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product as needed.
Protocol 4: Deprotection of Cbz Group via Hydrogenolysis
-
Dissolve the Cbz-protected nicotinate in a solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Carefully add a catalytic amount (5-10 mol%) of 10% Palladium on Carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir vigorously at room temperature for 1-8 hours.
-
Monitor the reaction for the consumption of starting material.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Mandatory Visualization
The strategic selection and sequential removal of protecting groups are central to complex organic synthesis. This concept, known as orthogonality, allows for the deprotection of one functional group without affecting others.[1][11]
Caption: Decision workflow for selecting an amine protecting group.
Caption: General experimental workflow for a protected intermediate.
Conclusion
The choice between this compound and its Cbz, Fmoc, or Acetyl-protected counterparts is a critical strategic decision in synthetic chemistry. The Boc group offers a robust and versatile option, stable to a wide range of conditions except for strong acids. The Cbz group provides an excellent orthogonal alternative, removable under mild, neutral hydrogenolysis conditions. The Fmoc group, with its unique base lability, is indispensable in strategies requiring acidic conditions, such as in peptide synthesis.[4][] While the Acetyl group offers high stability, its removal requires harsh conditions that may not be compatible with complex molecules. A thorough understanding of these protecting groups' properties and their orthogonality is essential for designing efficient and successful synthetic routes in research and drug development.[1][3]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Analytical Methods for the Quantification of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying Methyl 5-(tert-butoxycarbonylamino)nicotinate hinges on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the analysis. HPLC with UV detection is a widely accessible and robust technique suitable for routine quality control and quantification in simpler matrices.[1] For bioanalytical studies or the detection of trace amounts, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard.[1][2]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of nicotinic acid derivatives, providing an expected performance benchmark for this compound analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation via liquid chromatography followed by mass analysis of the analyte and its fragments, providing high selectivity and sensitivity.[2] |
| Selectivity/Specificity | Good; can be improved with optimized chromatography. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent; highly specific due to monitoring of parent and daughter ion transitions. |
| Sensitivity (LOD/LOQ) | Moderate; typically in the low microgram per milliliter (µg/mL) range.[1] | High; can detect analytes down to the nanogram or even picogram per milliliter (ng/mL to pg/mL) level.[1] |
| Linearity | Good (typically R² > 0.99) over a defined concentration range.[3] | Excellent (typically R² > 0.99) over a wide dynamic range. |
| Precision (%RSD) | Typically < 5% for intra- and inter-day precision.[3] | Typically < 15% is acceptable for bioanalytical methods. |
| Accuracy (% Recovery) | Generally within 95-105%.[4] | Generally within 85-115% for bioanalytical methods. |
| Sample Throughput | Moderate; dependent on chromatographic run time. | High; can be coupled with rapid chromatographic methods. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Typical Application | Quality control of drug substances and formulated products, stability testing. | Bioanalytical studies (e.g., plasma, urine), impurity profiling at trace levels. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are proposed for the quantification of this compound based on established methods for related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
a. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point for nicotinic acid derivatives. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by scanning a standard solution with a UV-Vis spectrophotometer. For nicotinic acid derivatives, this is often around 260 nm.[4]
c. Method Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte solution to ensure no interference at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample at different concentrations. The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
Caption: HPLC-UV analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required.[6]
a. Sample Preparation (for Plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar, stable isotope-labeled compound is preferred).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 or HILIC column may be suitable, depending on the polarity of the analyte.[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[8]
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for this compound.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
c. Method Validation Parameters: The validation should follow regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[6] Key parameters include selectivity, linearity, LLOQ, precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).
Caption: LC-MS/MS bioanalysis workflow.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
A Researcher's Guide to the Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate: A Comparative Analysis of Reagents
For researchers, scientists, and drug development professionals, the selective and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex molecules. The choice of deprotection reagent is critical, especially for substrates such as Methyl 5-(tert-butoxycarbonylamino)nicotinate, which features both an electron-deficient aromatic amine and a methyl ester functionality. The ideal reagent should ensure high-yield removal of the Boc group while preserving the integrity of the ester, which is susceptible to hydrolysis under harsh conditions. This guide provides an objective comparison of common Boc deprotection reagents, supported by experimental data from analogous systems, to aid in the selection of the optimal deprotection strategy.
Comparative Analysis of Boc Deprotection Reagents
The selection of a deprotection reagent is a trade-off between reaction efficiency and the preservation of other functional groups. The following table summarizes the performance of common deprotection reagents applicable to substrates like this compound. It is important to note that a direct comparison of yields and purities across different studies can be challenging due to variations in substrates and reaction scales.
| Reagent/Method | Typical Conditions | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | 0.5 - 2 hours | >90 | Fast and highly effective for most substrates.[1] | Harsh acidic conditions can lead to ester hydrolysis.[2] The resulting TFA salt can be challenging to handle. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | 1 - 4 hours | 85-98[3] | Cost-effective and often yields a crystalline hydrochloride salt, aiding in purification.[3] | Can be corrosive, and the use of dioxane presents safety concerns.[3] |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in Methanol, RT | 1 - 4 hours | 70-90[4] | Mild conditions with good functional group tolerance, including esters.[4] | The reagent is moisture-sensitive and requires anhydrous conditions. |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ in Toluene | 2 - 24 hours | High | Mild and environmentally benign, with good selectivity for Boc groups over many other protecting groups.[5] | Longer reaction times may be required compared to strong acids. |
| Deep Eutectic Solvent (DES) | Choline chloride:p-TSA, RT | 10 - 30 min | >95[6] | Green, efficient, and compatible with ester functionalities.[6] | Requires preparation of the deep eutectic solvent. |
| Thermal Deprotection | Reflux in a suitable solvent (e.g., Toluene) | Several hours | Variable | Avoids the use of acidic reagents altogether. | High temperatures may not be suitable for all substrates and can lead to side reactions.[7] |
Detailed Experimental Protocols
Detailed methodologies for the deprotection of N-Boc protected amines using common reagents are provided below. Researchers should perform small-scale optimization experiments to determine the ideal conditions for this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (CH₂Cl₂)
Materials:
-
N-Boc protected Methyl 5-aminonicotinate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (20-50% v/v) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
N-Boc protected Methyl 5-aminonicotinate
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or Methanol).
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with anhydrous diethyl ether.
-
Alternatively, the reaction mixture can be carefully neutralized with a saturated aqueous solution of NaHCO₃ and the product extracted with a suitable organic solvent.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
Materials:
-
N-Boc protected Methyl 5-aminonicotinate
-
Anhydrous Methanol
-
Oxalyl Chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous methanol under an inert atmosphere.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the general workflow for Boc deprotection and a decision-making process for reagent selection.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection reagent.
Conclusion
The choice of a Boc deprotection reagent for this compound is a critical decision that balances reaction speed with the preservation of the methyl ester functionality. While strong acids like TFA and HCl offer rapid and efficient deprotection, they carry the risk of ester hydrolysis. For substrates where the integrity of the ester is paramount, milder reagents such as oxalyl chloride in methanol, aqueous phosphoric acid, or a deep eutectic solvent present viable and often high-yielding alternatives. The provided protocols and decision-making framework offer a starting point for researchers to develop an optimized deprotection strategy tailored to their specific needs, ensuring the successful synthesis of the desired Methyl 5-aminonicotinate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
biological activity comparison of Methyl 5-(tert-butoxycarbonylamino)nicotinate derivatives
Comparative Analysis of the Biological Activities of Nicotinate Derivatives
While direct comparative studies on the biological activities of a series of Methyl 5-(tert-butoxycarbonylamino)nicotinate derivatives are not extensively available in the public domain, a broader examination of structurally related nicotinic acid and nicotinate derivatives reveals a diverse range of pharmacological activities. This guide synthesizes available data on these related compounds to provide a comparative overview of their potential as anticancer, antimicrobial, and antitubercular agents.
Anticancer Activity of Nicotinic Acid Derivatives
Recent research has focused on the synthesis and evaluation of novel nicotinamide and picolinamide derivatives as potent antitumor agents. The anti-proliferative activity of these compounds is often evaluated against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9h | HGC-27 (Human gastric cancer) | 1.40 | [1] |
| 9u | HGC-27 (Human gastric cancer) | 4.56 | [1] |
Note: Compounds 9h and 9u are 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides derivatives.
Antimicrobial and Antitubercular Activity
Derivatives of nicotinic acid have also been investigated for their efficacy against various microbial and mycobacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Selected Nicotinic Acid and Thiazolo[4,5-b]pyridin-2-one Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | |
| Compound 25 | Bacillus subtilis ATCC 6633 | 7.81 | [2] |
| Compound 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [2] |
| Compound 25 | Staphylococcus aureus ATCC 43300 MRSA | 15.62 | [2] |
| Compound 3g | Pseudomonas aeruginosa | 0.21 µM | |
| Compound 3g | Escherichia coli | 0.21 µM | [3] |
Note: Compounds 13 and 25 are derivatives of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline. Compound 3g is a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative.
A separate line of investigation has explored derivatives targeting MbtI, a salicylate synthase essential for mycobacteria, as potential antitubercular agents. While several compounds showed enzymatic inhibition, their activity against M. bovis BCG was limited, with MIC99 values greater than 250 µM for many derivatives, indicating that in vitro enzyme inhibition did not always translate to whole-cell activity.[4]
Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 values, the concentration of the compound that inhibits cell growth by 50%, are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
A Comparative Guide to Assessing the Purity of Synthesized Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a critical, non-negotiable step in the landscape of chemical research and pharmaceutical development. For a compound such as Methyl 5-(tert-butoxycarbonylamino)nicotinate, a versatile building block in medicinal chemistry, ensuring high purity is paramount for the reliability of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of standard analytical techniques for evaluating the purity of synthesized this compound, offering detailed experimental protocols and expected data to aid researchers in establishing robust quality control workflows.
Understanding the Compound: Synthesis and Potential Impurities
This compound is typically synthesized in a two-step process: esterification of 5-aminonicotinic acid followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The primary sources of impurities can arise from incomplete reactions or side reactions during these steps.
Potential Impurities Include:
-
Starting Materials: Unreacted 5-aminonicotinic acid or methyl 5-aminonicotinate.
-
By-products of Esterification: Di-esterified products or other esters if different alcohols are present.
-
By-products of Boc-protection: Di-Boc protected amine (less likely), or by-products from the decomposition of the Boc-anhydride.
-
Positional Isomers: If the initial starting material contains isomeric impurities, these will be carried through the synthesis. Common isomers could include Methyl 4-(tert-butoxycarbonylamino)nicotinate and Methyl 6-(tert-butoxycarbonylamino)nicotinate.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., Dichloromethane, Ethyl acetate, Methanol) and reagents like triethylamine or DMAP.
A logical workflow for the comprehensive purity assessment of a synthesized batch of this compound is essential. This workflow ensures that all potential impurities are identified and quantified, leading to a reliable purity value.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing several analytical techniques is crucial for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural confirmation and identification of impurities.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the principal analytical techniques for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitative purity determination and separation of impurities. | Structural elucidation and identification of impurities. | Molecular weight confirmation and structural fragmentation analysis. |
| Typical Purity Range | 95-99.9% | Provides structural information and relative quantification. | Confirms molecular weight; not typically used for primary purity quantification. |
| Limit of Detection | Low (ng to pg range) | Moderate (µg to mg range) | Very Low (pg to fg range) |
| Advantages | High resolution, high sensitivity, excellent for quantitative analysis. | Provides detailed structural information, non-destructive. | High sensitivity, provides molecular weight, can be coupled with HPLC (LC-MS). |
| Limitations | Requires a chromophore for UV detection, reference standards needed for impurity identification. | Lower sensitivity than HPLC and MS, can be complex to interpret with mixtures. | May not differentiate isomers, fragmentation can be complex. |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable purity assessment. The following sections provide standardized methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantitative assessment of purity for non-volatile organic compounds. A reversed-phase method is typically suitable for a molecule like this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Expected Results for High-Purity Sample:
-
A single major peak with a retention time characteristic of the compound.
-
Minimal to no other peaks, indicating the absence of significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized molecule and for identifying any structurally related impurities. Both ¹H and ¹³C NMR should be performed.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key expected signals for this compound would include:
-
A singlet around 1.5 ppm for the nine protons of the tert-butyl group.
-
A singlet around 3.9 ppm for the three protons of the methyl ester.
-
Signals in the aromatic region (around 8-9 ppm) for the three protons on the pyridine ring.
-
A broad singlet for the N-H proton.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include:
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal around 52 ppm for the methyl ester carbon.
-
A signal around 81 ppm for the quaternary carbon of the tert-butyl group.
-
Signals in the aromatic region (120-150 ppm) for the pyridine ring carbons.
-
A signal around 152 ppm for the carbonyl carbon of the Boc group.
-
A signal around 165 ppm for the carbonyl carbon of the methyl ester.
-
Data Analysis:
-
The chemical shifts, multiplicities, and integrations of the observed signals should be consistent with the structure of this compound. The absence of significant unassignable peaks is an indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with HPLC (LC-MS) for the identification of impurities.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Method:
-
The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.
-
The instrument is operated in positive ion mode.
Data Analysis:
-
The primary ion observed should correspond to the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₆N₂O₄, Molecular Weight: 252.27 g/mol ), the expected m/z would be approximately 253.12.
-
Characteristic fragment ions may also be observed. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1]
Expected Fragmentation Pattern:
Comparison with Alternatives
For a comprehensive assessment, it is often useful to compare the purity profile of the synthesized compound with that of structurally related alternatives. The primary alternatives to this compound are its positional isomers.
| Compound | Structure | Key Differentiating Analytical Features |
| This compound | (Structure of the target compound) | ¹H NMR: Distinct splitting pattern of the aromatic protons. |
| Methyl 4-(tert-butoxycarbonylamino)nicotinate | (Structure of the 4-isomer) | ¹H NMR: Different chemical shifts and coupling constants for the aromatic protons compared to the 5-isomer. |
| Methyl 6-(tert-butoxycarbonylamino)nicotinate | (Structure of the 6-isomer) | ¹H NMR: Unique set of chemical shifts and coupling constants for the aromatic protons, distinguishable from the 4- and 5-isomers. |
The separation of these isomers can typically be achieved by optimizing the HPLC method, as their different polarities will lead to different retention times.
Conclusion
The purity assessment of synthesized this compound requires a multi-pronged analytical approach. While HPLC provides the most reliable quantitative data, NMR and MS are indispensable for structural confirmation and impurity identification. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.
References
A Comparative Guide to the Synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. Methyl 5-(tert-butoxycarbonylamino)nicotinate, a valuable building block in the synthesis of various active pharmaceutical ingredients, can be prepared through several synthetic routes. This guide provides a comparative analysis of a conventional two-step synthesis from 5-aminonicotinic acid against a potential alternative approach, offering insights into their respective efficiencies based on available experimental data.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound.
| Parameter | Route 1: Two-Step Synthesis from 5-Aminonicotinic Acid | Route 2: Buchwald-Hartwig Amination (Proposed) |
| Starting Materials | 5-Aminonicotinic acid, Methanol, Thionyl chloride, Di-tert-butyl dicarbonate | Methyl 5-bromonicotinate, tert-Butyl carbamate, Palladium catalyst, Ligand, Base |
| Number of Steps | 2 | 1 |
| Overall Yield | High (estimated >90%) | Potentially high (variable based on catalyst/ligand system) |
| Reaction Time | Step 1: ~4-6 hours; Step 2: ~12-24 hours | Typically 2-24 hours |
| Purification | Extraction and crystallization/chromatography | Column chromatography |
| Key Advantages | Utilizes readily available and inexpensive starting materials. High yield reported for the analogous esterification step. | Potentially a one-pot reaction, reducing overall synthesis time. Milder reaction conditions may be possible. |
| Key Disadvantages | Two distinct reaction and work-up steps. | Requires more expensive and air-sensitive palladium catalysts and ligands. Optimization of reaction conditions may be required. |
Experimental Protocols
Route 1: Two-Step Synthesis from 5-Aminonicotinic Acid
This route involves an initial esterification of 5-aminonicotinic acid followed by the protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of Methyl 5-aminonicotinate (Fischer Esterification)
-
Methodology: This protocol is adapted from a similar, high-yield synthesis of methyl 5-methylnicotinate. In a round-bottom flask, 5-aminonicotinic acid is suspended in an excess of methanol. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise as a catalyst. The reaction is then heated to reflux for 4-6 hours. After completion, the excess methanol and thionyl chloride are removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to 7-8 with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield methyl 5-aminonicotinate. A reported yield for the analogous synthesis of methyl 5-methylnicotinate was 98.2%.
Step 2: Synthesis of this compound (Boc Protection)
-
Methodology: Methyl 5-aminonicotinate is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). To this solution, di-tert-butyl dicarbonate (Boc)₂O and a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization to afford pure this compound.
Route 2: Buchwald-Hartwig Amination (Proposed Alternative)
This proposed one-pot alternative involves the palladium-catalyzed cross-coupling of methyl 5-bromonicotinate with tert-butyl carbamate.
-
Proposed Methodology: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), methyl 5-bromonicotinate, tert-butyl carbamate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide) are combined in an anhydrous solvent such as toluene or dioxane. The reaction mixture is heated to a temperature between 80-110°C and stirred for 2-24 hours, with the progress monitored by techniques like TLC or GC-MS. After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.
Caption: A comparison of the two synthetic routes.
Caption: Experimental workflows for each synthetic route.
Navigating Amide Bond Formation: A Comparative Guide to Coupling Agents for Reactions with Methyl 5-(tert-butoxycarbonylamino)nicotinate
The selection of an appropriate coupling reagent is a critical factor in the successful synthesis of amide bonds, a cornerstone transformation in pharmaceutical and chemical research. For reactions involving key intermediates like Methyl 5-(tert-butoxycarbonylamino)nicotinate, the choice of coupling agent directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of common coupling agents, supported by general experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Common Coupling Reagents
While direct comparative studies on this compound are not extensively documented in publicly available literature, a wealth of data from analogous amide bond formations, particularly in peptide synthesis, allows for a robust evaluation of coupling reagent performance. The efficacy of a coupling reagent is typically assessed based on several key parameters: yield of the desired amide, suppression of side reactions (most notably racemization of chiral centers), and reaction kinetics.
The following table summarizes the general performance characteristics of widely utilized classes of coupling reagents.
| Coupling Reagent Class | Representative Examples | Relative Reactivity | Racemization Risk | Key Advantages | Common Applications |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High to Very High | Low to Moderate | High efficiency, fast reaction times, good for hindered couplings. | Peptide synthesis, complex molecule synthesis. |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | High efficiency, less prone to guanidinylation side reactions compared to uronium salts. | Peptide synthesis, cyclization reactions. |
| Carbodiimides | DCC, DIC, EDC | Moderate | High (without additives) | Cost-effective, readily available. | Large-scale synthesis, simple amide bond formation. |
| Other | T3P®, CDI | Moderate to High | Low to Moderate | Broad substrate scope, good for sensitive substrates. | General amide synthesis, peptide fragment coupling. |
Note: The performance of each coupling reagent can be highly dependent on the specific substrates, solvent, base, and reaction temperature. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is often crucial for reducing racemization and improving yields, especially with carbodiimides.
Mechanistic Overview of Key Coupling Agent Classes
Understanding the underlying mechanism of action is pivotal for optimizing reaction conditions and troubleshooting potential issues.
-
Uronium/Aminium Salts (e.g., HATU): These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which is then readily attacked by the amine to form the amide bond. The formation of this active ester is rapid and efficient, contributing to the high yields and fast reaction times associated with these reagents.
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents activate the carboxylic acid to form a reactive ester intermediate. They are known for their ability to minimize side reactions, such as the guanidinylation of the free amine, which can sometimes be observed with uronium salts.
-
Carbodiimides (e.g., DIC): Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but also prone to racemization and rearrangement to a stable N-acylurea. The addition of nucleophilic additives like HOBt or Oxyma intercepts the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine to provide the desired amide with reduced racemization.
Experimental Protocols: A Representative Amide Coupling Procedure
While specific conditions should be optimized for each unique substrate combination, the following protocol provides a general framework for the coupling of this compound with a primary amine using a uronium-based coupling agent like HATU.
Materials:
-
This compound
-
Primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).
-
Activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Coupling Reaction: To the mixture of the nicotinate and amine, add the HATU solution followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow
A generalized workflow for the comparative evaluation and synthesis process is depicted below.
A Comparative Guide to Confirming the Stereochemistry of Products Derived from Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of chiral molecules derived from Methyl 5-(tert-butoxycarbonylamino)nicotinate. It includes a plausible synthetic route to generate a chiral product, detailed experimental protocols for both synthesis and stereochemical analysis, and quantitative data to facilitate the selection of the most appropriate methodology.
Proposed Synthetic Pathway: Asymmetric Hydrogenation
A common and effective method to introduce chirality from the achiral starting material, this compound, is through the asymmetric hydrogenation of the pyridine ring to yield a chiral piperidine. Rhodium-based catalysts are well-suited for this transformation, often providing high enantioselectivity.
Reaction Scheme:
(S)- or (R)-Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate is synthesized via the asymmetric hydrogenation of this compound using a chiral Rhodium catalyst.
Experimental Protocols
Synthesis: Rh-Catalyzed Asymmetric Hydrogenation of this compound
This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted pyridines.
Materials:
-
This compound
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP or a suitable Josiphos-type ligand)
-
Anhydrous, degassed solvent (e.g., Methanol or Tetrahydrofuran)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave with this compound and the chiral rhodium catalyst (prepared in situ by mixing [Rh(COD)2]BF4 and the chiral ligand in a 1:1.1 molar ratio) in the chosen solvent. A typical substrate-to-catalyst ratio is 100:1 to 1000:1.
-
Seal the autoclave and purge with argon, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 40-60 °C) and stir for the required duration (e.g., 12-24 hours).
-
After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine derivative.
Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of the product.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H)
Protocol (General):
-
Derivatization (if necessary): For compounds lacking a strong chromophore, derivatization with an agent like benzoyl chloride or p-toluenesulfonyl chloride can improve UV detection.[1][2][3][4]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane). The exact ratio will depend on the chosen column and analyte.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject the sample.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 228 nm for a p-toluenesulfonyl derivative).[3]
-
The two enantiomers will have different retention times.
-
-
Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Stereochemical Analysis: ¹H NMR Spectroscopy with Mosher's Acid
Mosher's method is a classic NMR technique to determine the absolute configuration of chiral amines and alcohols by converting them into diastereomeric amides or esters.[5][6][7][8]
Materials:
-
Chiral piperidine product
-
(R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
NMR spectrometer
Procedure:
-
Formation of Mosher's Amides:
-
In two separate NMR tubes, dissolve a small amount of the chiral piperidine in anhydrous CDCl₃.
-
To one tube, add a slight excess of (R)-Mosher's acid chloride and a drop of the tertiary amine base.
-
To the other tube, add a slight excess of (S)-Mosher's acid chloride and a drop of the base.
-
Allow the reactions to proceed to completion at room temperature.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric amides.
-
Carefully assign the proton signals for both diastereomers.
-
-
Data Interpretation:
-
Compare the chemical shifts (δ) of protons in the (R)- and (S)-Mosher's amides.
-
The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter will have opposite signs.
-
By applying Mosher's model, which considers the shielding and deshielding effects of the phenyl group in the Mosher's acid moiety, the absolute configuration of the amine can be determined.
-
Stereochemical Analysis: Single Crystal X-ray Diffraction
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a molecule.
Protocol (General):
-
Crystal Growth:
-
Data Collection:
-
Mount the single crystal on a goniometer head.
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, high-resolution three-dimensional structure.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator used in this determination.
-
Comparison of Analytical Methods
| Parameter | Chiral HPLC | ¹H NMR with Mosher's Acid | Single Crystal X-ray Diffraction |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomers with distinct NMR spectra. | Diffraction of X-rays by a single crystal. |
| Information Obtained | Enantiomeric excess (ee), retention times. | Enantiomeric excess (ee), absolute configuration (with model). | Unambiguous absolute and relative stereochemistry, 3D structure. |
| Sample Requirement | Milligrams, solution. | Milligrams, solution. | Single crystal (0.1-0.3 mm).[9][10] |
| Advantages | High accuracy and precision for ee determination, well-established methods.[11][12] | Provides structural information in solution, can determine absolute configuration without a crystal.[5][6] | Provides definitive stereochemical assignment. |
| Disadvantages | Requires a suitable chiral column, method development can be time-consuming. | Requires synthesis of diastereomers, spectral overlap can be an issue, model interpretation is crucial. | Crystal growth can be challenging and time-consuming.[10] |
| Typical Resolution (Rs) | > 1.5 for baseline separation. | Not applicable. | Atomic resolution. |
| Typical Δδ (ppm) in ¹H NMR | Not applicable. | 0.01 - 0.2 ppm. | Not applicable. |
Visualizing the Workflow
Caption: Experimental workflow for synthesis and stereochemical confirmation.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Methyl 5-(tert-butoxycarbonylamino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of the prevalent synthetic routes to Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key building block in the development of various pharmaceutical agents. The methodologies, quantitative data, and experimental protocols for the primary synthetic pathways are presented to aid in the selection of the most suitable route for specific research and development needs.
Introduction
This compound is a valuable intermediate characterized by a pyridine core functionalized with a protected amine and a methyl ester. This substitution pattern makes it a versatile precursor for the synthesis of complex molecules with a wide range of biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for its application in drug discovery and development. This guide focuses on the most common and practical synthetic strategies, providing a detailed comparison to inform laboratory-scale and process chemistry decisions.
Primary Synthetic Pathway: A Two-Step Approach
The most widely employed and logical synthesis of this compound involves a two-step sequence starting from 5-aminonicotinic acid. This pathway is characterized by its straightforward nature and the commercial availability of the starting material.
The overall transformation can be visualized as follows:
Caption: Primary two-step synthetic route to this compound.
Step 1: Esterification of 5-Aminonicotinic Acid
The initial step involves the conversion of the carboxylic acid moiety of 5-aminonicotinic acid into a methyl ester. Several methods are commonly used for this transformation, with the choice often depending on the desired reaction conditions, scale, and available reagents.
| Method | Reagents | Solvent | Typical Yield | Key Considerations |
| Thionyl Chloride | Thionyl chloride (SOCl₂) | Methanol | High | Highly efficient and proceeds under mild conditions. In situ generation of HCl acts as the catalyst. Requires anhydrous conditions. |
| Sulfuric Acid Catalysis | Concentrated Sulfuric Acid (H₂SO₄) | Methanol | Moderate | A classic and cost-effective method. Often requires prolonged heating (reflux) and careful workup to neutralize the acid.[1][2] |
| Trimethylchlorosilane (TMSCl) | Trimethylchlorosilane | Methanol | Good to High | A convenient and mild method. The reaction can often be performed at room temperature. |
This method is often preferred due to its high efficiency and the formation of volatile byproducts.
-
Reaction Setup: Suspend 5-aminonicotinic acid in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension. An excess of thionyl chloride is typically used.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude product, methyl 5-aminonicotinate hydrochloride, can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.
Step 2: Boc Protection of Methyl 5-aminonicotinate
The second step involves the protection of the amino group of methyl 5-aminonicotinate with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc₂O).
| Reagent | Base | Solvent | Typical Yield | Key Considerations |
| Di-tert-butyl dicarbonate | Triethylamine (TEA) or Sodium bicarbonate | Dichloromethane (DCM) | High | A very common and high-yielding reaction. The choice of base and solvent can be varied. The reaction is typically run at room temperature.[3] |
-
Reaction Setup: Dissolve methyl 5-aminonicotinate in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add a base, such as triethylamine, to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Alternative Synthetic Considerations
While the two-step approach from 5-aminonicotinic acid is the most direct, other theoretical routes could be envisaged, although they are generally less practical due to starting material accessibility or the number of steps involved. For instance, one could consider a route starting from a different substituted pyridine, followed by functional group interconversions to install the desired amine and ester moieties. However, these alternative pathways are not well-documented in the literature for this specific target molecule and are therefore not recommended for routine synthesis.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the esterification of 5-aminonicotinic acid followed by the Boc protection of the resulting amine. The use of thionyl chloride in methanol for the esterification step and di-tert-butyl dicarbonate for the Boc protection are well-established, high-yielding methods. This guide provides the necessary details for researchers to confidently reproduce these procedures and obtain the target molecule for their drug discovery and development endeavors.
The logical relationship between the starting material, intermediate, and final product in the primary synthetic route is illustrated in the following diagram:
References
Safety Operating Guide
Prudent Disposal of Methyl 5-(tert-butoxycarbonylamino)nicotinate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-(tert-butoxycarbonylamino)nicotinate, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure you are familiar with the potential hazards of this compound. Based on the structure and data from similar compounds, this chemical should be handled as a potential irritant and sensitizer.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other appropriate chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Hazard Summary
The following table summarizes the potential hazards associated with this compound, inferred from structurally similar compounds.
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral) | While specific data is unavailable, similar compounds may be harmful if swallowed. |
| Skin Corrosion/Irritation | Expected to be a skin irritant. Prolonged or repeated contact may cause redness and discomfort. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Direct contact can result in pain, redness, and watering of the eyes. |
| Respiratory Sensitization | Inhalation of dust or aerosols may cause respiratory irritation and could potentially lead to allergic reactions in sensitive individuals. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Environmental Hazards | The environmental impact has not been fully investigated. As a precaution, prevent release into the environment as it may be harmful to aquatic life. Do not dispose of this chemical down the drain or in regular trash.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container. This includes any contaminated items such as weighing papers, pipette tips, and gloves. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof hazardous waste container designated for flammable or organic solvent waste, depending on the solvent used. Do not mix incompatible waste streams.
2. Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS Number "168618-38-0." Also, list any other components in the waste mixture.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be cool, dry, well-ventilated, and away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and transportation.
-
Do Not Attempt Neutralization: Do not attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an approved institutional protocol.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Control and Contain: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Decontamination: Clean the spill area thoroughly using appropriate cleaning agents as recommended by your institution's EHS.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-(tert-butoxycarbonylamino)nicotinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-(tert-butoxycarbonylamino)nicotinate. The following procedures are designed to ensure safe handling, operation, and disposal of this chemical compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE includes:
-
Eye and Face Protection : Chemical safety goggles or a face shield should be worn at all times.[1][2][3][4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or vinyl, are required.[2][3][4][5][6] For extended operations or when handling larger quantities, consider double gloving.[5] Gloves should be inspected before use and disposed of properly after handling the chemical.[6][7]
-
Body Protection : A lab coat, coveralls, or an apron must be worn to protect the skin from potential splashes or spills.[1][3][4]
-
Respiratory Protection : A dust mask or a respirator should be used, especially when handling the powder form, to prevent inhalation of dust particles.[3][4][8][9] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[6][7][8][10][11][12][13][14]
Hazard and Precautionary Data
| Hazard Statement | Precautionary Statement |
| May cause skin irritation.[6][15] | P264: Wash skin thoroughly after handling.[15] P280: Wear protective gloves/eye protection/face protection.[15] P302+P352: IF ON SKIN: Wash with plenty of water.[15] |
| May cause serious eye irritation.[6][15] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][15] |
| May cause respiratory irritation.[6][15] | P261: Avoid breathing dust.[6][15] P271: Use only outdoors or in a well-ventilated area.[15] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Contaminated Containers :
-
Dispose of contaminated containers in the same manner as the unused product.[6]
-
Leave chemicals in their original containers where possible.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. newreachglobal.com [newreachglobal.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. pppmag.com [pppmag.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. chemscience.com [chemscience.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
